Technical Documentation Center

Methyl 4-bromo-2-fluoro-5-iodobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-bromo-2-fluoro-5-iodobenzoate
  • CAS: 1509454-55-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 4-bromo-2-fluoro-5-iodobenzoate

Title: Strategic Reagent Profile: Methyl 4-bromo-2-fluoro-5-iodobenzoate Subtitle: A Technical Guide to Chemoselective Scaffold Functionalization in Drug Discovery Executive Summary Methyl 4-bromo-2-fluoro-5-iodobenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Reagent Profile: Methyl 4-bromo-2-fluoro-5-iodobenzoate Subtitle: A Technical Guide to Chemoselective Scaffold Functionalization in Drug Discovery

Executive Summary

Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0) is a high-value halogenated building block used extensively in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., MEK, BRAF).[1][2] Its structural uniqueness lies in its orthogonal reactivity profile : the presence of three distinct electrophilic sites (iodine, bromine, and ester) allows for sequential, regioselective functionalization. This guide provides a comprehensive technical analysis of its synthesis, reactivity logic, and handling protocols.[1]

Chemical Identity & Structural Analysis

PropertyData
CAS Number 1509454-55-0
IUPAC Name Methyl 4-bromo-2-fluoro-5-iodobenzoate
Molecular Formula C₈H₅BrFIO₂
Molecular Weight 358.93 g/mol
Physical State Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Melting Point 60–65 °C (Typical range for this class)
Electronic & Steric Architecture

The utility of this scaffold is dictated by the electronic effects of its substituents on the benzene ring:

  • C2-Fluorine: Induces a strong inductive withdrawing effect (-I), deactivating the ring but directing nucleophilic aromatic substitution (S_NAr) potential to the C4/C6 positions if activated.

  • C5-Iodine vs. C4-Bromine: The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). This bond dissociation energy difference is the cornerstone of its application, enabling chemoselective cross-coupling . Palladium inserts into the C-I bond orders of magnitude faster than the C-Br bond.

  • C1-Ester: Serves as a masked acid or amide handle, typically hydrolyzed or amidated after the metal-catalyzed couplings are complete.

Synthesis Protocol

The synthesis typically proceeds via the iodination of the precursor, Methyl 4-bromo-2-fluorobenzoate. Direct iodination requires electrophilic activation due to the electron-deficient nature of the benzoate ring.

Step-by-Step Methodology

Precursor: Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2).[3][4]

Reagents:

  • N-Iodosuccinimide (NIS) [1.2 equiv]

  • Trifluoroacetic acid (TFA) or H₂SO₄ [Solvent/Catalyst]

  • Temperature: 60–80 °C

Protocol:

  • Dissolution: Charge a reaction vessel with Methyl 4-bromo-2-fluorobenzoate (1.0 equiv) and TFA (5 vol).

  • Activation: Add NIS (1.2 equiv) in portions to control the exotherm.

  • Reaction: Heat the mixture to 70 °C for 4–6 hours. Monitor by LC-MS for the consumption of starting material (M+H 233/235) and appearance of product (M+H 359).

    • Expert Insight: The fluorine atom at C2 directs the electrophile to the para-position (C5). The C4-Bromine also directs ortho to C5. These cooperative directing effects ensure high regioselectivity over the C3 isomer.

  • Workup: Cool to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (indicated by color change from purple/brown to yellow).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ and Brine.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

SynthesisWorkflow start 4-Bromo-2-fluorobenzoic acid step1 Esterification (MeOH, SOCl2) start->step1 inter Methyl 4-bromo-2-fluorobenzoate step1->inter 95% Yield step2 Regioselective Iodination (NIS, TFA, 70°C) inter->step2 product Methyl 4-bromo-2-fluoro-5-iodobenzoate (Target Scaffold) step2->product Cooperative Directing (Ortho to Br, Para to F)

Figure 1: Synthetic route highlighting the cooperative directing effects that ensure C5 regioselectivity.

Chemoselective Functionalization Logic

The primary value of this reagent is the ability to perform iterative cross-coupling reactions .

Reaction Hierarchy
  • Site A (C5-Iodine): Most reactive. Undergoes Suzuki-Miyaura, Sonogashira, or Negishi coupling at RT or mild heat (40 °C).

  • Site B (C4-Bromine): Moderately reactive. Requires higher temperatures (80–100 °C) or specialized ligands (e.g., XPhos, Buchwald G3) to react after the iodine has been substituted.

  • Site C (C1-Ester): Least reactive toward Pd-catalysis. Remains intact during cross-coupling; subsequently modified via hydrolysis (LiOH) or direct amidation.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid selectively at C5.

  • Setup: In a glovebox or under Ar flow, combine Scaffold (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Conditions: Stir at 40 °C for 2-4 hours.

    • Critical Control Point: Do not exceed 60 °C. Higher temperatures risk oxidative addition at the C4-Bromine bond, leading to bis-coupled byproducts.

  • Validation: TLC should show a single new spot. LC-MS should confirm mono-coupling (retention of Br isotope pattern).

Chemoselectivity cluster_0 Phase 1: Kinetic Control cluster_1 Phase 2: Thermodynamic Forcing core Methyl 4-bromo-2-fluoro-5-iodobenzoate step1 Pd(0), Ar-B(OH)2 Low Temp (40°C) core->step1 Iodine Reactivity >> Bromine inter1 Intermediate A: 5-Aryl-4-bromo-2-fluorobenzoate step1->inter1 step2 Pd(0), R-B(OH)2 High Temp (90°C) Active Ligand (XPhos) inter1->step2 Bromine Activation final Final Product: 4,5-Diaryl-2-fluorobenzoate step2->final

Figure 2: Sequential functionalization logic relying on the bond dissociation energy difference between C-I and C-Br.

Handling, Safety, and Stability

  • Hazard Classification: Irritant (H315, H319, H335).[5] Causes skin irritation, serious eye irritation, and respiratory irritation.[5]

  • Light Sensitivity: Iodinated aromatics can be light-sensitive.[6] Store in amber vials or wrap containers in aluminum foil.

  • Storage: Keep at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or slow dehalogenation over long periods.

  • Spill Protocol: Adsorb with inert material (vermiculite). Do not use oxidative cleaning agents immediately as this may liberate iodine vapor.

References

  • Vertex AI Search. (2025).[6] Methyl 4-bromo-2-fluoro-5-iodobenzoate CAS 1509454-55-0 Properties and Suppliers. 10xChem.[7] Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-bromo-2-fluoro-5-iodobenzoate. Fisher Scientific. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocols described). Link

  • BLD Pharm. (2025). Product Analysis: Methyl 4-bromo-2-fluoro-5-iodobenzoate. BLD Pharm.[8] Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-bromo-2-fluoro-5-iodobenzoate: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of medicinal chemistry. Halogen atoms, particularly fluorine, bromine, and iodine, exert profound effects on a molecule's physicochemical and pharmacokinetic properties. They can modulate lipophilicity, metabolic stability, binding affinity, and membrane permeability, offering a powerful toolkit for the optimization of drug candidates. Among the vast array of halogenated building blocks, multi-substituted aromatic esters like Methyl 4-bromo-2-fluoro-5-iodobenzoate have emerged as exceptionally valuable synthons. Their unique substitution pattern provides a versatile platform for the introduction of diverse functionalities through a variety of coupling reactions, enabling the rapid exploration of chemical space and the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of Methyl 4-bromo-2-fluoro-5-iodobenzoate, a key intermediate for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. As a Senior Application Scientist, the following sections will delve into the core attributes of this compound, from its fundamental properties to its practical application in synthetic workflows, all grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties of Methyl 4-bromo-2-fluoro-5-iodobenzoate

A thorough understanding of a building block's physicochemical properties is paramount for its effective utilization in synthesis and for predicting its influence on the properties of downstream compounds. Methyl 4-bromo-2-fluoro-5-iodobenzoate is a solid at room temperature, and its key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 1509454-55-0
Molecular Formula C₈H₅BrFIO₂
Molecular Weight 358.93 g/mol

The presence of three different halogen atoms on the benzene ring, each with distinct electronic and steric properties, makes this molecule a highly versatile intermediate. The fluorine atom can enhance metabolic stability and modulate pKa, while the bromine and iodine atoms serve as excellent handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The methyl ester functionality provides a site for further modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide bond formation.

Synthetic Strategy and Experimental Protocol

The synthesis of multi-substituted aromatic compounds like Methyl 4-bromo-2-fluoro-5-iodobenzoate requires a carefully planned synthetic route to ensure regiochemical control. A plausible and efficient method can be adapted from established procedures for the synthesis of similar halogenated aromatic esters, such as the Sandmeyer reaction followed by esterification. A representative synthetic workflow is outlined below.

SynthesisWorkflow A 2-Amino-4-bromo-5-fluorobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄, 0-5 °C C 4-Bromo-2-fluoro-5-iodobenzoic acid B->C KI D Methyl 4-bromo-2-fluoro-5-iodobenzoate C->D CH₃OH, H₂SO₄ (cat.), reflux

Caption: Synthetic workflow for Methyl 4-bromo-2-fluoro-5-iodobenzoate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of Methyl 4-bromo-2-fluoro-5-iodobenzoate, based on analogous transformations found in the chemical literature.[1]

Step 1: Diazotization of 2-Amino-4-bromo-5-fluorobenzoic acid

  • To a stirred suspension of 2-amino-4-bromo-5-fluorobenzoic acid in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) at 0-5 °C, add a solution of sodium nitrite in water dropwise.

  • Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically indicated by a color change.

  • Stir the reaction mixture at this temperature for an additional 30-60 minutes to ensure complete diazotization.

Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt. The use of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite, which is the reactive species for the diazotization of the primary amine.

Step 2: Iodination via Sandmeyer-type Reaction

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.

  • Effervescence (evolution of nitrogen gas) will be observed. Allow the reaction to warm to room temperature and stir for several hours until the evolution of gas ceases.

  • The crude 4-bromo-2-fluoro-5-iodobenzoic acid will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen from the diazonium salt to form the aryl iodide. This reaction is a robust and widely used method for the introduction of iodine onto an aromatic ring.

Step 3: Fischer Esterification

  • Suspend the crude 4-bromo-2-fluoro-5-iodobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 4-bromo-2-fluoro-5-iodobenzoate.

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol drives the equilibrium towards the formation of the methyl ester product.

Applications in Drug Discovery and Development

Methyl 4-bromo-2-fluoro-5-iodobenzoate is a valuable building block in drug discovery due to the orthogonal reactivity of its halogen substituents.[2][3] This allows for the sequential and regioselective introduction of different molecular fragments, a crucial advantage in the synthesis of complex drug candidates.

The bromine and iodine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these reactions, allowing for selective functionalization at the 5-position. Subsequently, the bromine at the 4-position can be targeted for a second coupling reaction. This stepwise approach enables the synthesis of a wide variety of tri-substituted benzene derivatives with precise control over the substitution pattern.

DrugDiscovery A Methyl 4-bromo-2-fluoro-5-iodobenzoate B Selective Coupling at C-I A->B Pd-Catalyst, R¹-B(OH)₂ C Coupling at C-Br B->C Pd-Catalyst, R²-NH₂ D Diverse Drug-like Scaffolds C->D Further Modification

Sources

Foundational

Predicted NMR spectra for Methyl 4-bromo-2-fluoro-5-iodobenzoate

Executive Summary This technical guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) spectral signature for Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0). As a poly-hal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) spectral signature for Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0).

As a poly-halogenated benzoate intermediate, this molecule presents a unique analytical challenge. The presence of three distinct halogens (F, Br, I) creates a complex electronic environment that defies standard additivity rules. This guide synthesizes theoretical chemical shift calculations with empirical substituent effects to provide a robust reference standard for structural validation.

Key Diagnostic Indicators:

  • 
    F Coupling:  The fluorine atom at C2 acts as a spin-active "spy," splitting both proton and carbon signals into characteristic doublets.
    
  • The "Heavy Atom" Effect: The iodine substituent at C5 will drastically shield the ipso-carbon (

    
    C), potentially shifting it upfield despite the aromatic nature.
    
  • Deshielding Gradient: The proton at C6, sandwiched between the carbonyl and iodine, will serve as the most downfield aromatic signal.

Structural Logic & Spin System Analysis

Before interpreting spectra, we must define the connectivity and magnetic relationships.

Numbering Convention:

  • C1: Carboxyl-bearing carbon (Ipso to Ester)

  • C2: Fluorine-bearing carbon (Ortho to Ester)

  • C3: Proton-bearing carbon (Ortho to F)

  • C4: Bromine-bearing carbon (Meta to F)

  • C5: Iodine-bearing carbon (Para to F)[1]

  • C6: Proton-bearing carbon (Ortho to I)

Spin System: The aromatic protons H3 and H6 are para to each other. In a standard benzene ring, para-coupling (


) is negligible (~0 Hz). Therefore, the proton spin system is effectively isolated , with both protons coupling primarily to the 

F nucleus.
Diagram 1: Structural Connectivity & Coupling Pathways

G cluster_ring C1 C1 (Ester) C2 C2 (Fluoro) C1->C2 C3 C3 (Proton) C2->C3 C2->C3 Strong F-H Coupling C6 C6 (Proton) C2->C6 Weak F-H Coupling C4 C4 (Bromo) C3->C4 C5 C5 (Iodo) C4->C5 C5->C6 C6->C1

Caption: Connectivity map highlighting the critical J-coupling pathways originating from the Fluorine substituent.

Predicted _3$)

The proton spectrum will display three distinct signals: a methyl singlet and two aromatic doublets.

Chemical Shift Prediction Table
Signal AssignmentTypePredicted Shift (

ppm)
MultiplicityCoupling Constants (

)
Integration
H-6 (Ar-H)Aromatic8.20 – 8.35 Doublet (d)

Hz
1H
H-3 (Ar-H)Aromatic7.30 – 7.45 Doublet (d)

Hz
1H
-OCH

Methyl3.90 – 3.95 Singlet (s)N/A3H
Mechanistic Analysis
  • H-6 (The Downfield Shift): This proton is located ortho to the ester carbonyl group and ortho to the Iodine atom.

    • Effect: The magnetic anisotropy of the carbonyl group strongly deshields H-6. Iodine also exerts a deshielding effect on ortho protons (unlike its effect on carbons).

    • Result: H-6 will appear significantly downfield, likely above 8.0 ppm.

    • Coupling: H-6 is meta to the Fluorine atom (path: F-C2-C1-C6-H6). This 4-bond relationship results in a smaller doublet splitting (

      
       Hz).
      
  • H-3 (The Shielded Aromatic): This proton is ortho to Fluorine and ortho to Bromine.

    • Effect: While Bromine is deshielding, Fluorine has a complex effect. Through resonance, Fluorine donates electron density into the ring, which can shield ortho positions relative to unsubstituted benzene.

    • Result: H-3 will appear upfield relative to H-6.

    • Coupling: H-3 is ortho to Fluorine. This 3-bond relationship results in a large characteristic doublet (

      
       Hz).
      

Predicted C NMR Analytics (125 MHz, CDCl )

The Carbon-13 spectrum is the most definitive tool for this molecule due to the "Heavy Atom Effect" and C-F coupling patterns.

The "Iodine Trap" (Heavy Atom Effect)

Researchers often misassign the C-I carbon (C5) because they expect halogens to deshield carbons (shift downfield). However, Iodine is large and polarizable, causing a diamagnetic shielding effect .

  • Prediction: The C5 carbon will appear significantly upfield , likely between 90 – 100 ppm , which is unusually low for an aromatic carbon.

C-F Coupling Constants

The presence of Fluorine turns aromatic carbon singlets into doublets.

CarbonAssignmentPredicted Shift (

)
MultiplicityCoupling (

)
Notes
C=O Carbonyl~164.0Doublet

Hz
Weak coupling
C-2 C-F (Ipso)~160.0Doublet

Hz
Huge splitting
C-4 C-Br~128.0Doublet

Hz
Meta to F
C-6 C-H~138.0Doublet

Hz
Meta to F
C-1 C-COOMe~118.0Doublet

Hz
Ortho to F
C-3 C-H~120.0Doublet

Hz
Ortho to F
C-5 C-I~95.0 Doublet

Hz
Para to F (Small J)
OMe Methyl~53.0SingletN/A

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this specific acquisition protocol.

Diagram 2: Analytical Workflow

Workflow Start Crude Sample Solvent Dissolve in CDCl3 (Neutralize Acid Traces) Start->Solvent RunH Acquire 1H NMR (Check H6/H3 Splitting) Solvent->RunH RunF Acquire 19F NMR (Confirm Single Species) RunH->RunF RunC Acquire 13C NMR (Look for C-I at ~95ppm) RunF->RunC Validation Data Validation: Is H3 J > H6 J? RunC->Validation Pass Structure Confirmed Validation->Pass Yes Fail Re-purify / Check Regioisomer Validation->Fail No

Caption: Step-by-step logic flow for validating the identity of the halogenated benzoate.

Protocol Steps:
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) with 0.03% TMS.
    
    • Why: Chloroform provides excellent solubility for halogenated esters and prevents H-D exchange issues common in protic solvents.

  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

    • Note: High concentration is required to see the small satellites of the Carbon-Iodine signal in

      
      C NMR.
      
  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      F:  Run a non-decoupled fluorine scan. This confirms the purity of the fluorinated species immediately.
      
    • 
      C:  Minimum 512 scans. The C-I signal (C5) is quaternary and has a long relaxation time (
      
      
      
      ). Recommendation: Use a relaxation delay (
      
      
      ) of 2-3 seconds to ensure the C5 signal is visible.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for C-F coupling values and heavy atom effects).

  • PubChem. (2023). Methyl 5-bromo-4-fluoro-2-iodobenzoate (Isomer Comparison). National Library of Medicine. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

Exploratory

Strategic Patent Landscape: 2-Fluoro-5-Iodobenzoate Derivatives

Topic: Patent Landscape & Technical Guide for 2-Fluoro-5-Iodobenzoate Derivatives Audience: Researchers, Senior Scientists, Drug Development Leads Format: Technical Whitepaper[1][2] [1][2] Executive Summary In the high-s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Landscape & Technical Guide for 2-Fluoro-5-Iodobenzoate Derivatives Audience: Researchers, Senior Scientists, Drug Development Leads Format: Technical Whitepaper[1][2]

[1][2]

Executive Summary

In the high-stakes arena of medicinal chemistry, 2-fluoro-5-iodobenzoic acid (CAS 124275-08-3) and its ester derivatives serve as "privileged intermediates."[1][2] They are not merely reagents but strategic scaffolds that enable the rapid assembly of complex pharmacophores found in blockbuster therapeutics.

This guide dissects the technical and intellectual property (IP) landscape of this scaffold. Our analysis reveals its critical role in three dominant therapeutic vectors: SGLT2 inhibitors (Diabetes/Metabolic), Nav1.7 inhibitors (Pain), and Bcl-2/PARP inhibitors (Oncology). By leveraging the orthogonal reactivity of its three functional handles, this intermediate allows for the convergent synthesis of high-value clinical candidates.[1]

Chemical Architecture & Synthetic Versatility

The value of 2-fluoro-5-iodobenzoic acid lies in its tri-functional orthogonal reactivity . It allows chemists to sequentially functionalize the ring without protecting groups, streamlining GMP manufacturing routes.

The "Tri-Handle" Strategy
  • Carboxyl Moiety (C-1): Acts as an anchor.[2] Readily converted to amides, esters, or reduced to benzyl alcohols.

  • Fluoro Group (C-2): A "masked" activation site.[1][2] The electron-withdrawing nature of the carboxyl group at C-1 and the iodine at C-5 activates this position for Nucleophilic Aromatic Substitution (

    
    ) , allowing the introduction of amines or alkoxides.[1]
    
  • Iodo Group (C-5): The "growth" vector.[2] The iodine atom is highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck), enabling the attachment of biaryl systems or heterocycles essential for potency.[1]

DivergentSynthesis Core 2-Fluoro-5-Iodobenzoic Acid (The Scaffold) Amidation Amidation/Esterification (C-1 Carboxyl) Core->Amidation Step 1: Anchor SNAr SNAr Displacement (C-2 Fluoro) Core->SNAr Step 3: Cyclization Coupling Pd-Catalyzed Coupling (C-5 Iodo) Core->Coupling Step 2: Extension Drug1 Nav1.7 Inhibitors (Acyl Sulfonamides) Amidation->Drug1 Drug2 Bcl-2/PARP Inhibitors (Fused Heterocycles) SNAr->Drug2 Drug3 SGLT2 Inhibitors (C-Glucosides) Coupling->Drug3

Figure 1: Divergent synthetic utility of the 2-fluoro-5-iodobenzoate scaffold.[1][2]

Patent Landscape Analysis

The IP landscape is fragmented by therapeutic application rather than the molecule itself, as the basic composition of matter is off-patent.[1] The value lies in process patents and method-of-use filings.[1]

Key Therapeutic Sectors & Assignees[2]
Therapeutic AreaKey MechanismRepresentative AssigneesPatent References
Metabolic SGLT2 Inhibition Merck, Pfizer, Generic ManufacturersUS 9,315,438 B2 [1]
Pain Mgmt Nav1.7 Channel Blockers Roche, Genentech, Xenon PharmaUS 9,663,508 B2 [2]
Oncology Bcl-2 / PARP Inhibition AbbVie, AstraZenecaUS 2014/0135318 A1 [3]
Oncology IDO1 Inhibition University / Biotech Spin-outsWO 2009/093032 [4]
Strategic Insight: The SGLT2 Connection

While early SGLT2 inhibitors (like Dapagliflozin) utilized different halos, the "Next-Gen" SGLT2 patent filings (e.g., for optically pure benzyl-4-chlorophenyl-C-glucoside derivatives) explicitly cite 2-fluoro-5-iodobenzoic acid as a starting material to construct the aglycone moiety.[1][2] The iodine handle allows for the precise attachment of the sugar-mimic, while the fluorine modulates the pKa and metabolic stability of the distal ring.[1]

Technical Deep Dive: The "Make" (Synthesis of the Intermediate)

For drug development professionals, ensuring a robust supply chain is critical. Two primary routes exist for synthesizing 2-fluoro-5-iodobenzoic acid.

Route A: Direct Regioselective Iodination (Preferred Industrial Route)

This route is preferred for its atom economy and scalability.

  • Starting Material: 2-Fluorobenzoic acid.[1][2][3][4][5]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
    • The -COOH group is a meta-director.[1][2]

    • The -F group is an ortho/para-director.[1][2]

    • Convergence: Both directors reinforce substitution at the C-5 position (meta to COOH, para to F).

  • Protocol: Reaction with Iodine (

    
    ) and an oxidant (e.g., 
    
    
    
    or
    
    
    ) in acidic media (
    
    
    ).
Route B: The Sandmeyer Sequence (Legacy/Alternative)

Used if 2-fluorobenzoic acid is scarce or if specific impurity profiles are required.[1][2]

  • Start with Methyl Anthranilate .[1][2]

  • Iodination to Methyl 2-amino-5-iodobenzoate .

  • Sandmeyer Reaction: Diazotization (

    
    ) followed by fluorination (Balz-Schiemann conditions or HF-pyridine).[1][2]
    
  • Hydrolysis to the acid.[1][6]

SynthesisRoutes SM1 2-Fluorobenzoic Acid StepA1 Direct Iodination (I2, NaIO4, H2SO4) SM1->StepA1 Regioselective (Meta to COOH, Para to F) SM2 Methyl Anthranilate StepB1 Iodination (NIS or ICl) SM2->StepB1 Target 2-Fluoro-5-Iodobenzoic Acid (High Purity) StepA1->Target >95% Yield StepB2 Sandmeyer / Balz-Schiemann (NaNO2, HBF4/HF) StepB1->StepB2 Diazotization StepB2->Target Hydrolysis

Figure 2: Comparison of Industrial Synthesis Routes. Route A is generally favored for higher throughput.

Technical Deep Dive: The "Use" (Case Study Protocols)

Case Study: Synthesis of Nav1.7 Inhibitors (Acyl Sulfonamides)

Source: Derived from US Patent 9,663,508 B2 [2]. This protocol demonstrates the use of the carboxyl and iodo handles while leaving the fluoro group intact for metabolic stability.

Step-by-Step Methodology:

  • Activation: Charge a reactor with 2-fluoro-5-iodobenzoic acid (1.0 equiv) and DCM. Add EDC·HCl (3.0 equiv) and DMAP (3.0 equiv).[7]

  • Coupling: Add Methane Sulfonamide (1.5 equiv). Stir at Room Temperature (RT) for 14 hours.

    • Mechanism:[2][8][9][10] Formation of the active ester followed by nucleophilic attack of the sulfonamide nitrogen.

  • Workup: Dilute with DCM, wash with 4N HCl (to remove DMAP/EDC byproducts), dry over

    
    , and concentrate.
    
  • Downstream (Not shown): The resulting N-(methylsulfonyl)-2-fluoro-5-iodobenzamide is then subjected to a Suzuki-Miyaura coupling at the C-5 iodine position to attach the biaryl tail, completing the inhibitor.[1][2]

Case Study: Synthesis of SGLT2 Inhibitor Intermediates

Source: Derived from US Patent 9,315,438 B2 [1].

  • Acid Chloride Formation: 2-Fluoro-5-iodobenzoic acid is converted to the acid chloride using oxalyl chloride/DMF.[1][2]

  • Friedel-Crafts Acylation: Reacted with a fluorobenzene or chlorobenzene derivative to form a benzophenone intermediate.[1][2]

  • Reduction & Coupling: The ketone is reduced, and the iodine is used to couple the glucose moiety (often via a metal-halogen exchange followed by addition to a gluconolactone).

Freedom to Operate (FTO) & Strategic Recommendations

  • Composition of Matter: The core intermediate (2-fluoro-5-iodobenzoic acid) is off-patent .[1][2] You are free to purchase or synthesize it.[1]

  • Process Patents: Be cautious of specific high-yield industrial purification methods claimed by Chinese CMOs (e.g., recrystallization solvents specified in CN patents).

  • Downstream IP: The combination of this scaffold with specific heterocycles (e.g., morpholines, triazoles) is heavily patented. Ensure your final structure does not infringe on the broad Markush structures of the assignees listed in Section 3.

References

  • Xu, Y. et al. (2016). Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives...US Patent 9,315,438 B2 .[1]

  • Focken, T. et al. (2017). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.[1][2]US Patent 9,663,508 B2 .[1]

  • Catron, N. et al. (2014). Substituted sulfonamides useful as antiapoptotic Bcl inhibitors.[1]US Patent Application 2014/0135318 A1 .[1]

  • Menear, K. et al. (2009). Phthalazinone derivatives.[1][2]WO Patent 2009/093032 A1 .[1]

  • Adimurthy, S. et al. (2003). A new, environment friendly protocol for iodination of electron-rich aromatic compounds.[1][6]Tetrahedron Letters , 44(27), 5099-5101.

Sources

Foundational

Electronic properties of Methyl 4-bromo-2-fluoro-5-iodobenzoate ring system

Technical Whitepaper: Electronic Architecture & Synthetic Utility of Methyl 4-bromo-2-fluoro-5-iodobenzoate Executive Summary: The "Linchpin" Scaffold Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Electronic Architecture & Synthetic Utility of Methyl 4-bromo-2-fluoro-5-iodobenzoate

Executive Summary: The "Linchpin" Scaffold

Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0) represents a "privileged structure" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., MEK, BRAF) and advanced optoelectronic materials.[1] Its value lies in its tetrasubstituted 1,2,4,5-arene pattern , which offers four distinct, chemically orthogonal handles.[1]

This guide deconstructs the electronic properties that govern the scaffold's reactivity, providing researchers with a roadmap for site-selective functionalization.[1] By exploiting the graduated bond dissociation energies (BDE) of the halogen substituents and the activating nature of the ester, chemists can program sequential transformations with high fidelity.[1]

Electronic Landscape & Structural Analysis

The molecule features a benzene ring rendered highly electron-deficient by the cumulative inductive effects (-I) of three halogens and one ester group. Understanding the interplay of these substituents is critical for predicting regioselectivity.

The Halogen Hierarchy (Chemoselectivity)

The scaffold presents three halogenated sites with distinct electronic signatures and steric environments.[1]

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Profile
C5 Iodine Weak -I, +RMeso-Steric: Flanked by H (C6) and Br (C4).Highest: Weakest C-X bond (~53 kcal/mol). Primary site for Pd(0) oxidative addition.[1]
C4 Bromine Moderate -I, +RCrowded: Flanked by I (C5) and H (C3).[1]Secondary: Stronger C-X bond (~68 kcal/mol). Reacts only after C5-I is consumed or requires specialized ligands.
C2 Fluorine Strong -I, +RShielded: Ortho to Ester (C1).[1]Latent/Orthogonal: Strong C-F bond (~116 kcal/mol). Inert to Pd(0) but activates C2 for SNAr or directs ortho-lithiation.
The Fluorine Effect (C2)

The fluorine atom at C2 is not merely a substituent; it is an electronic modulator.

  • Inductive Withdrawal: The strong electronegativity of fluorine pulls electron density from the ring, significantly increasing the acidity of the C3-H and C6-H protons.[1]

  • Carbonyl Activation: Being ortho to the methyl ester, the fluorine atom enhances the electrophilicity of the carbonyl carbon through a field effect, making the ester more susceptible to hydrolysis or amidation compared to non-fluorinated analogs.[1]

  • Conformation Control: The C2-F atom exerts a repulsive electrostatic interaction with the carbonyl oxygen, often forcing the ester group to rotate out of planarity, which can influence binding affinity in enzyme pockets (e.g., MEK1/2 binding pockets).[1]

Reactivity & Synthetic Protocols

The following protocols are designed based on the electronic hierarchy described above.

Workflow Visualization: The "Halogen Dance"

The following diagram illustrates the logical flow of sequential functionalization, prioritizing the C5-Iodine.

ReactivityMap Core Methyl 4-bromo-2-fluoro-5-iodobenzoate (Core Scaffold) Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Core->Step1 Pd(PPh3)4, RT Target: C-I Bond Step4 Alternative: C2-SNAr (Displacement of F) Core->Step4 R-NH2, Heat Target: C-F (Activated) Step2 Step 2: C4-Coupling (Buchwald/Suzuki) Step1->Step2 Pd(dppf)Cl2, 80°C Target: C-Br Bond Step3 Step 3: C1-Ester Manipulation (Hydrolysis/Amidation) Step2->Step3 LiOH or R-NH2 Target: Ester

Figure 1: Chemoselective reaction vectors. The solid lines represent the standard "lowest energy" pathway (I > Br > Ester).[1] The dashed line represents an alternative pathway activated by the electron-deficient ring.[1]

Protocol A: Synthesis of the Core (Iodination)

Context: If the specific isomer is unavailable, it is synthesized from Methyl 4-bromo-2-fluorobenzoate via electrophilic aromatic substitution. The directing effects of F (ortho/para), Br (ortho/para), and Ester (meta) all synergistically direct the electrophile to C5 .[1]

  • Reagents: Methyl 4-bromo-2-fluorobenzoate (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Trifluoroacetic acid (TFA, solvent).[1]

  • Procedure:

    • Dissolve substrate in TFA (0.5 M concentration).[1]

    • Add NIS portion-wise at 0°C to control exotherm.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by LCMS for the disappearance of starting material (M+H: ~233) and appearance of product (M+H: ~359).[1]

    • Workup: Quench with sat. Na2S2O3 (to remove excess iodine).[1] Extract with EtOAc.

  • Mechanism: The acidic medium activates NIS. The C5 position is the most electron-rich spot remaining on the deactivated ring, located meta to the withdrawing ester and ortho to the directing Bromine.[1]

Protocol B: C5-Selective Sonogashira Coupling

Objective: To install an alkyne at C5 without disturbing the C4-Bromine.

  • System: PdCl2(PPh3)2 (2 mol%), CuI (1 mol%).[1]

  • Solvent/Base: THF / Triethylamine (3:1 ratio).

  • Conditions:

    • Degas solvents thoroughly (Argon sparge).[1]

    • Add terminal alkyne (1.05 eq) slowly at 0°C, then warm to RT.

    • Critical Control: Do not heat above 40°C. Higher temperatures may initiate oxidative addition at the C4-Bromine site.

  • Validation: 1H NMR will show the disappearance of the C6-H singlet (or doublet if F-coupling is resolved) and retention of the C3-H signal.

Case Study: MEK Inhibitor Design

This scaffold is a structural analog to the core found in Binimetinib and Cobimetinib intermediates. In these pathways, the N-arylation of the aniline moiety typically occurs after the benzoate core is established.[1]

  • Role of C2-F: In MEK inhibitors, the fluorine atom often forms an intramolecular hydrogen bond with the amide NH (after ester conversion), locking the conformation into a bioactive planar state.[1]

  • Role of C4-Br: Often serves as a steric blocker or a handle for installing a solubilizing group later in the synthesis.

Diagram: Synthesis of MEK Inhibitor Core

MEK_Synthesis Start Methyl 4-bromo-2-fluoro-5-iodobenzoate Step1 Step 1: C5-Amination / Coupling (Installation of Side Chain) Start->Step1 Selective Pd-coupling (C-I) Step2 Step 2: Ester Hydrolysis -> Amide Formation (Formation of Benzamide Head) Step1->Step2 LiOH; then R-NH2/HATU Final MEK Inhibitor Precursor Step2->Final Final Deprotection

Figure 2: Typical synthetic route utilizing the scaffold for kinase inhibitor generation.[1]

References

  • BLD Pharm. (2025). Product Analysis: Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS 1509454-55-0).[2] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors. PubMed Central. Retrieved from

  • MDPI. (2017). Current Development Status of MEK Inhibitors. Molecules Journal. Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: Halogenated Benzoates. Retrieved from

  • PubChem. (2025).[3] Compound Summary: Methyl 4-bromo-2-fluoro-6-methylbenzoate (Analogous Structure). Retrieved from [1]

Sources

Exploratory

Solubility Profile & Process Engineering Guide: Methyl 4-bromo-2-fluoro-5-iodobenzoate

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists.[1] It moves beyond simple data listing to provide a predictive and operational framew...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists.[1] It moves beyond simple data listing to provide a predictive and operational framework for handling Methyl 4-bromo-2-fluoro-5-iodobenzoate .

[1]

Executive Summary & Compound Architecture

Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0 ) is a highly functionalized halogenated aromatic ester serving as a critical scaffold in the synthesis of kinase inhibitors and MEK antagonists.[1]

Its utility lies in its orthogonal reactivity :

  • Iodine (C5): Highly reactive site for selective Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at low temperatures.[1]

  • Bromine (C4): Secondary electrophilic site for sequential coupling at elevated temperatures.[1]

  • Fluorine (C2): Activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) or directs ortho-metallation.[1]

Understanding its solubility profile is not merely about dissolution; it is about controlling reaction kinetics and optimizing purification yields .[1] The presence of three distinct halogens creates a lipophilic, electron-deficient core that dictates specific solvent interactions.[1]

Physicochemical Descriptors (Estimated)
PropertyValue / EstimationImpact on Solubility
Molecular Formula C₉H₆BrFIO₂High molecular weight relative to carbon count.[1]
Molecular Weight ~358.93 g/mol Moderate; solid state likely crystalline.[1]
LogP (Predicted) 3.8 – 4.2Highly lipophilic; negligible aqueous solubility.[1]
H-Bond Donors 0No self-association via H-bonds (lower lattice energy than acids).[1]
H-Bond Acceptors 3 (Esters + F)Good interaction with polar aprotic solvents.[1]

Solubility Landscape & Solvent Compatibility[2][3]

As a Senior Scientist, I categorize solvents not just by "soluble/insoluble," but by their functional utility in the workflow of this specific intermediate.

The Solubility Matrix

Data derived from structural analysis of poly-halogenated benzoate analogs.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for transfers, loading onto silica columns, and NMR analysis.[1]
Polar Aprotic DMF, DMSO, NMP, DMAcHigh (>80 mg/mL)Critical: Primary media for Pd-catalyzed couplings.[1] High boiling points prevent product precipitation during heating.[1]
Esters & Ethers Ethyl Acetate (EtOAc), THF, 1,4-DioxaneGood (50–80 mg/mL)EtOAc is the standard extraction solvent.[1] THF/Dioxane are preferred for reactions requiring lower boiling points than DMF.[1]
Alcohols Methanol, Ethanol, IPAModerate (10–30 mg/mL)Temperature-dependent.[1] Often used as anti-solvents for crystallization when cooled.[1]
Aliphatic Hydrocarbons Hexanes, Heptane, PentanePoor (<5 mg/mL)Strategic Use: The primary anti-solvent for precipitation and recrystallization.[1]
Aqueous Water, BuffersInsoluble Used strictly for washing (removal of inorganic salts/catalysts).[1]
Expert Insight: The Halogen Effect

The Iodine and Bromine atoms are large, polarizable, and lipophilic.[1] They engage in "halogen bonding" (Lewis acid behavior of the halogen sigma-hole).[1]

  • Implication: In non-polar solvents (Hexane), the compound may aggregate or crash out easily.[1] In Lewis-basic solvents (THF, DMF, DMSO), the solvent lone pairs stabilize the halogen atoms, significantly enhancing solubility beyond what simple LogP predictions suggest.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations (polymorphs, particle size) affect saturation kinetics, you must validate solubility internally.[1] Do not rely solely on literature values for critical process steps.

Objective: Determine the saturation limit (


) in a target solvent at 25°C.
The Self-Validating Workflow

This protocol includes a "Check Step" to ensure equilibrium is reached, preventing false-low readings.

SolubilityProtocol Start Start: Weigh 50mg Compound AddSolvent Add 250µL Solvent (Incremental Addition) Start->AddSolvent Vortex Vortex/Sonicate (5 mins @ 25°C) AddSolvent->Vortex CheckDissolved Visual Check: Is it Dissolved? Vortex->CheckDissolved AddMore Add 100µL Solvent CheckDissolved->AddMore No (Turbid) Filter Filter Supernatant (0.22µm PTFE) CheckDissolved->Filter Yes (Clear) AddMore->Vortex Evaporate Evaporate to Dryness (Vacuum Centrifuge) Filter->Evaporate Weigh Weigh Residue Evaporate->Weigh Calc Calculate S_max (mg/mL) Weigh->Calc

Figure 1: Gravimetric solubility determination workflow ensuring saturation equilibrium.

Step-by-Step Methodology:

  • Preparation: Place 50 mg of Methyl 4-bromo-2-fluoro-5-iodobenzoate into a pre-weighed 1.5 mL HPLC vial.

  • Titration: Add solvent in 100 µL aliquots. Vortex for 5 minutes between additions.

  • Observation: Continue until the solution is clear (Visual Solubility) OR until a target volume (e.g., 1 mL) is reached with solid remaining (Saturation).

  • Quantification (If Saturated): Centrifuge the saturated suspension. Transfer a known volume of supernatant (e.g., 200 µL) to a fresh, pre-weighed vial. Evaporate solvent and weigh the residue.[1]

    • Calculation:

      
      [1]
      

Strategic Solvent Selection for Synthesis

The choice of solvent dictates the reaction pathway. For this scaffold, the solvent must balance solubility with the stability of the active catalytic species.

Decision Matrix for Reaction Engineering

SolventSelection Root Reaction Type? Suzuki Pd-Coupling (Suzuki/Sonogashira) Root->Suzuki SnAr Nucleophilic Subst. (SnAr at Fluorine) Root->SnAr Workup Extraction/Workup Root->Workup PolarAprotic DMF or DMAc (Stabilizes Pd, High Sol) Suzuki->PolarAprotic High Temp (>80°C) Ether THF or 1,4-Dioxane (Easier Removal) Suzuki->Ether Low Temp (<60°C) DMSO DMSO (Enhances Nucleophile) SnAr->DMSO Max Rate EtOAc Ethyl Acetate (Partition vs Water) Workup->EtOAc Standard

Figure 2: Solvent selection decision tree based on reaction thermodynamics and kinetics.

Critical Operational Notes
  • Avoid Protic Solvents in Couplings: Do not use Methanol or Ethanol during Suzuki couplings involving the Iodine position if using boronic esters prone to protodeboronation.[1] Use 1,4-Dioxane/Water mixtures instead.[1]

  • The "DMSO Trap": While DMSO offers the highest solubility and reaction rates for SNAr, removing it requires high-vacuum distillation or extensive water washes (which may precipitate the lipophilic product as a gum).[1] DMF is often a better compromise for process scale-up.[1]

  • Recrystallization: To purify the compound, dissolve in minimal hot Ethyl Acetate and slowly add Hexane (or Heptane) while cooling.[1] The halogenated ester should crystallize out as the solution becomes non-polar.

References

  • PubChem. (2025).[1][2] Compound Summary: Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (Structural Analog Analysis). National Library of Medicine.[1] Retrieved February 18, 2026, from [Link][1]

  • Reagentia. (n.d.).[1][3][4] Product Catalog: Halogenated Benzoates. Retrieved February 18, 2026, from [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][2] (Cited for theoretical solubility prediction principles).[1]

Sources

Protocols & Analytical Methods

Method

Protocols for Selective Sonogashira Coupling at the Iodine Position of Methyl 4-bromo-2-fluoro-5-iodobenzoate

An Application Guide: Introduction: The Imperative for Selective C-C Bond Formation In the landscape of modern pharmaceutical and materials science research, the Sonogashira cross-coupling reaction represents a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Introduction: The Imperative for Selective C-C Bond Formation

In the landscape of modern pharmaceutical and materials science research, the Sonogashira cross-coupling reaction represents a cornerstone methodology for the formation of carbon-carbon bonds, specifically linking sp² and sp-hybridized carbon atoms.[1] Its power lies in the ability to construct complex molecular architectures under remarkably mild conditions.[2] However, a significant challenge arises when working with polyhalogenated aromatic substrates, where multiple potential reaction sites exist. Achieving site-selective alkynylation is paramount to avoid statistical mixtures of products, streamline synthesis, and maximize the yield of the desired regioisomer.

This application note provides a comprehensive guide to performing a highly selective Sonogashira coupling at the C-I position of Methyl 4-bromo-2-fluoro-5-iodobenzoate, a versatile building block in medicinal chemistry. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals who require robust and reproducible methods for complex organic synthesis. We will delve into the mechanistic basis for selectivity, provide a detailed, field-proven experimental protocol, and offer a guide for optimization and troubleshooting.

The Principle of Selectivity: Exploiting Halogen Reactivity Differentials

The success of a selective Sonogashira coupling on a polyhalogenated arene hinges on the inherent differences in reactivity among carbon-halogen bonds. The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles.[3][4] The rate-determining step, and the key to selectivity, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5]

The reactivity order for this critical step is well-established: C–I > C–OTf ≥ C–Br >> C–Cl .[5][6] This trend is governed by the carbon-halogen bond dissociation energies; the weaker C-I bond (approx. 272 kJ/mol) undergoes oxidative addition much more readily than the stronger C-Br bond (approx. 336 kJ/mol).

For the substrate Methyl 4-bromo-2-fluoro-5-iodobenzoate , this reactivity differential allows for precise targeting. By carefully controlling reaction conditions, particularly temperature, we can facilitate the oxidative addition of palladium exclusively at the C-I bond, leaving the more robust C-Br bond intact for subsequent transformations.[2][7] The electron-withdrawing nature of the fluoro and methyl ester groups further activates the aromatic ring, though the inherent reactivity difference between iodine and bromine remains the dominant controlling factor for selectivity.[7]

sub Methyl 4-bromo-2-fluoro-5-iodobenzoate reagents [Pd(0)], [Cu(I)], Base Room Temperature sub->reagents alkyne Terminal Alkyne (R-C≡C-H) alkyne->reagents prod Selectively Coupled Product reagents->prod

Caption: Reaction scheme for selective Sonogashira coupling.

Core Protocol: Selective Alkynylation of Methyl 4-bromo-2-fluoro-5-iodobenzoate

This protocol is designed to be a robust starting point for the coupling of various terminal alkynes. It employs a standard palladium/copper co-catalyst system under mild conditions to ensure high selectivity for the C-I position.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Methyl 4-bromo-2-fluoro-5-iodobenzoate>97%Reagentia[8]The key substrate.
Terminal Alkyne (e.g., Phenylacetylene)>98%Sigma-Aldrich1.1 to 1.5 equivalents are typically used.
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsPd(PPh₃)₄ is a common and effective catalyst.[1] Other sources like PdCl₂(PPh₃)₂ can also be used.[9]
Copper(I) Iodide (CuI)99.99%Acros OrganicsThe co-catalyst; crucial for increasing reaction rate at lower temperatures.[2][6]
Triethylamine (Et₃N)Anhydrous, >99.5%Fisher ScientificServes as both the base and a co-solvent. Must be anhydrous.[2]
Tetrahydrofuran (THF)Anhydrous, >99.9%EMD MilliporeA common solvent for Sonogashira reactions.[10] Anhydrous conditions are recommended.[11]
Saturated aq. Ammonium Chloride (NH₄Cl)ACS Grade-Used for quenching the reaction.
Ethyl AcetateHPLC Grade-Used for extraction.
Brine (Saturated aq. NaCl)ACS Grade-Used for washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Used for drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet with a bubbler

  • Septa and needles for inert atmosphere additions

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Experimental Procedure

Caption: A typical experimental workflow for the selective Sonogashira coupling.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromo-2-fluoro-5-iodobenzoate (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. A positive pressure of inert gas should be maintained throughout the reaction.

  • Solvent and Reagent Addition: Under inert atmosphere, add anhydrous THF (to make a ~0.1 M solution) and anhydrous triethylamine (3.0 eq). Stir until the substrate is fully dissolved. Then, add the terminal alkyne (1.2 eq) via syringe.

  • Catalyst Addition: To the stirring solution, add Copper(I) Iodide (0.05 eq, 5 mol%). The solution may become slightly yellow or hazy. Following this, add the Tetrakis(triphenylphosphine)palladium(0) (0.025 eq, 2.5 mol%). The solution will typically turn a darker yellow or orange color.

  • Reaction: Allow the reaction to stir at room temperature (20-25 °C). The mild temperature is crucial for maintaining selectivity and preventing reaction at the C-Br position.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours, depending on the alkyne. Look for the complete consumption of the starting iodobenzoate.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Process Optimization and Troubleshooting

While the core protocol is robust, optimization may be required for particularly challenging alkynes or to maximize yield.

Parameter Optimization

The following table summarizes key parameters that can be adjusted. It is recommended to change only one parameter at a time during optimization.

ParameterStandard ConditionVariation & RationalePotential Issues
Pd Catalyst Loading 2.5 mol%Decrease (1 mol%): For highly reactive alkynes to reduce cost. Increase (5 mol%): For sterically hindered or electron-poor alkynes.[12]High loading increases cost and residual palladium.
CuI Co-catalyst 5 mol%Copper-Free: Use a ligand like XPhos and a stronger base (e.g., Cs₂CO₃) if alkyne homo-coupling (Glaser coupling) is a significant side reaction.[2][13]Copper-free reactions may require higher temperatures or longer reaction times.[14]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA): Can sometimes improve yields. Inorganic Base (K₂CO₃, Cs₂CO₃): May be effective in certain solvent systems, particularly for copper-free protocols.[2][15]Stronger bases can promote side reactions. Inorganic bases have limited solubility in THF.
Solvent THF/Et₃NDMF: A polar aprotic solvent that can increase reaction rates.[16] Toluene: A non-polar solvent that can be effective, especially for copper-free systems.[12]DMF can be difficult to remove and may coordinate to the metal center, sometimes slowing the reaction.[16]
Temperature Room Temp (20-25 °C)Elevate (40-50 °C): Cautiously increase for very slow reactions. This is the most critical parameter for selectivity. High risk of losing selectivity! Elevated temperatures will begin to facilitate the slower reaction at the C-Br bond, leading to di-substituted and mixed products.[2]
Troubleshooting Guide

G Start Problem Observed NoRxn No Reaction / Low Conversion Start->NoRxn SideProduct Major Side Products Start->SideProduct NoSelectivity Lack of Selectivity (Di-substitution) Start->NoSelectivity NoRxn_Q1 Catalyst Active? NoRxn->NoRxn_Q1 SideProduct_Q1 Alkyne Dimer (Glaser)? SideProduct->SideProduct_Q1 NoSelectivity_Q1 Reaction temp too high? NoSelectivity->NoSelectivity_Q1 NoRxn_A1_Yes Check Reagents: - Alkyne purity? - Base/Solvent anhydrous? NoRxn_Q1->NoRxn_A1_Yes Yes NoRxn_A1_No Use fresh Pd/Cu catalysts. Ensure inert atmosphere. NoRxn_Q1->NoRxn_A1_No No NoRxn_Q2 Reaction too slow? NoRxn_A1_Yes->NoRxn_Q2 NoRxn_A2_Yes Slightly increase temp (e.g., 35°C). Increase catalyst loading. Try a different solvent (e.g., DMF). NoRxn_Q2->NoRxn_A2_Yes Yes SideProduct_A1_Yes Switch to Copper-Free protocol. Ensure rigorous degassing (remove O₂). SideProduct_Q1->SideProduct_A1_Yes Yes SideProduct_A1_No Characterize byproduct. Possible debromination or other pathway. SideProduct_Q1->SideProduct_A1_No No NoSelectivity_A1_Yes Run at or below room temp. Consider cooling to 0-10°C. NoSelectivity_Q1->NoSelectivity_A1_Yes Yes

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Conclusion

The protocol detailed in this guide provides a reliable and highly selective method for the alkynylation of Methyl 4-bromo-2-fluoro-5-iodobenzoate at the iodine position. By leveraging the fundamental principles of differential halogen reactivity in palladium-catalyzed cross-coupling, researchers can confidently synthesize valuable intermediates while preserving the C-Br bond for further synthetic elaboration. The provided optimization parameters and troubleshooting guide serve as a valuable resource for adapting this protocol to a wide range of substrates and for resolving common experimental challenges, ultimately accelerating research and development in synthetic chemistry.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. [Link]

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed. PubMed. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. ResearchGate. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. ACS Publications. [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. NCBI. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. NCBI. [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Publishing. Royal Society of Chemistry. [Link]

  • Flow Chemistry: Sonogashira Coupling. University of Florida. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Royal Society of Chemistry. [Link]

  • Cross-Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon - PubMed. PubMed. [Link]

  • The Sonogashira Coupling Reaction Mechanism - YouTube. YouTube. [Link]

  • (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. - ResearchGate. ResearchGate. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Reddit. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. NCBI. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium - SciSpace. SciSpace. [Link]

  • Methyl 4-bromo-5-fluoro-2-iodobenzoate (1 x 5 g) - Reagentia. Reagentia. [Link]

  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a] - ResearchGate. ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Publishing. Royal Society of Chemistry. [Link]

  • Sonogashira cross-coupling in iodo-containing 2-aryloxazolines | Request PDF. ResearchGate. [Link]

  • Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. [Link]

Sources

Application

Application Notes and Protocols: Selective Halogen-Lithium Exchange Methods for Methyl 4-bromo-2-fluoro-5-iodobenzoate

Introduction: The Strategic Value of Selective Functionalization In the landscape of modern drug discovery and materials science, the ability to precisely modify complex molecular scaffolds is paramount. Polyhalogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Selective Functionalization

In the landscape of modern drug discovery and materials science, the ability to precisely modify complex molecular scaffolds is paramount. Polyhalogenated aromatic compounds, such as Methyl 4-bromo-2-fluoro-5-iodobenzoate, represent a versatile class of building blocks. The distinct electronic and steric environments of each halogen atom offer a unique opportunity for sequential, site-selective functionalization. This guide provides an in-depth exploration of halogen-lithium exchange reactions, a powerful tool for converting a carbon-halogen bond into a highly nucleophilic carbon-lithium bond, thereby paving the way for the introduction of a wide array of electrophiles.[1][2][3][4] The focus here is to elucidate the principles and provide actionable protocols for the selective lithiation of the iodo-substituent in the presence of a bromo-substituent, a transformation of significant synthetic utility.

Mechanistic Underpinnings: Achieving Chemoselectivity

The halogen-lithium exchange is a kinetically controlled process, and its rate is highly dependent on the nature of the halogen.[5][6] The generally accepted trend for the rate of exchange is I > Br > Cl >> F.[5][7] This selectivity is attributed to the polarizability of the halogen and the strength of the carbon-halogen bond. The larger, more polarizable iodine atom forms a weaker bond with the aromatic ring, making it more susceptible to nucleophilic attack by the organolithium reagent.[8]

The reaction is believed to proceed through an "ate-complex" intermediate, where the organolithium reagent coordinates to the halogen atom.[5][9] This intermediate then collapses to form the more stable aryllithium species and the corresponding alkyl halide. The equilibrium of this reaction favors the formation of the aryllithium derived from the more acidic C-H bond, which in this context translates to the more readily exchanged C-X bond.

Diagram: Selective Iodine-Lithium Exchange Pathway

G SM Methyl 4-bromo-2-fluoro-5-iodobenzoate Ate_I Iodo-Ate-Complex (Favored) SM->Ate_I + R-Li Ate_Br Bromo-Ate-Complex (Disfavored) SM->Ate_Br + R-Li RLi R-Li (e.g., n-BuLi or t-BuLi) ArLi Aryllithium Intermediate Ate_I->ArLi Fast Exchange RI R-I Final_Product Functionalized Product ArLi->Final_Product + E+ RBr R-Br E_plus E+ G Start Dissolve Substrate in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_BuLi Add n-BuLi Dropwise Cool->Add_BuLi Stir_1 Stir at -78 °C (30-60 min) Add_BuLi->Stir_1 Add_E Add Electrophile (E+) Stir_1->Add_E Stir_2 Stir and Warm to Room Temp. Add_E->Stir_2 Quench Quench with Sat. aq. NH4Cl Stir_2->Quench Workup Extraction & Purification Quench->Workup Product Isolated Product Workup->Product

Sources

Method

Application Notes and Protocols for Heterocycle Synthesis Using Methyl 4-bromo-2-fluoro-5-iodobenzoate

Introduction: The Strategic Advantage of a Polysubstituted Scaffold In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Polysubstituted Scaffold

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Methyl 4-bromo-2-fluoro-5-iodobenzoate emerges as a uniquely versatile scaffold, offering a pre-functionalized benzene ring with three distinct reactive vectors: an iodo, a bromo, and a fluoro substituent, alongside a methyl ester. The true synthetic power of this molecule lies in the differential reactivity of its halogen atoms, particularly in metal-catalyzed cross-coupling reactions.[1] The carbon-iodine bond is significantly more reactive towards palladium catalysts than the carbon-bromine bond, which in turn is more reactive than the typically inert carbon-fluorine bond in such reactions.[2] This reactivity gradient (C-I > C-Br >> C-F) allows for a predictable and sequential functionalization, enabling the precise and controlled assembly of polysubstituted heterocyclic systems.

This guide provides detailed protocols and technical insights into leveraging Methyl 4-bromo-2-fluoro-5-iodobenzoate for the synthesis of valuable heterocyclic cores, such as benzofurans and indoles. The methodologies presented herein are designed to be robust and adaptable, providing a foundational framework for researchers in drug discovery and chemical biology.

Core Principle: Orthogonal Reactivity and Sequential Cross-Coupling

The cornerstone of utilizing this scaffold is the site-selective functionalization through sequential palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, one can address the iodo and bromo positions independently. Milder conditions will typically favor reaction at the more labile C-I bond, leaving the C-Br bond intact for a subsequent, often more forcing, coupling reaction. This strategic approach is fundamental to building molecular complexity in a controlled manner.

Caption: Sequential functionalization strategy for Methyl 4-bromo-2-fluoro-5-iodobenzoate.

Application Protocol 1: Synthesis of a 2,5,6-Trisubstituted Benzofuran Derivative

This protocol details a two-step synthesis of a highly functionalized benzofuran. The strategy involves an initial Sonogashira coupling at the C-5 iodo position, followed by a palladium-catalyzed intramolecular annulation to construct the furan ring.

Step 1: Sonogashira Coupling of Methyl 4-bromo-2-fluoro-5-iodobenzoate with a Terminal Alkyne

The first step is a selective Sonogashira coupling at the most reactive C-I bond. The conditions are chosen to be mild enough to preserve the C-Br bond for subsequent transformations.

Reaction Scheme:

  • Starting Material: Methyl 4-bromo-2-fluoro-5-iodobenzoate

  • Reagent: Phenylacetylene

  • Product: Methyl 4-bromo-2-fluoro-5-(phenylethynyl)benzoate

Experimental Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask, add Methyl 4-bromo-2-fluoro-5-iodobenzoate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N) (2.0 equiv.). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Step 2: Intramolecular Annulation to Form the Benzofuran Ring

This step involves a palladium-catalyzed intramolecular reaction to form the benzofuran core. The fluoro group at the 2-position can act as a leaving group in some palladium-catalyzed cyclizations, or alternatively, a C-H activation/functionalization pathway can be employed.

Reaction Scheme:

  • Starting Material: Methyl 4-bromo-2-fluoro-5-(phenylethynyl)benzoate

  • Product: Methyl 4-bromo-2-phenylbenzofuran-6-carboxylate

Experimental Protocol:

  • Vessel Preparation: In a sealed tube, combine the product from Step 1 (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and a suitable ligand such as SPhos (0.2 equiv.).

  • Base and Solvent: Add a base, for example, K₂CO₃ (2.5 equiv.), and a high-boiling point solvent like DMF or 1,4-dioxane.

  • Inert Atmosphere: Degas the mixture with argon for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired benzofuran derivative.

Caption: Workflow for the synthesis of a substituted benzofuran.

Application Protocol 2: Synthesis of a Substituted Indole Derivative via Sequential Cross-Coupling

This protocol demonstrates the synthesis of a functionalized indole, showcasing the sequential reactivity of the C-I and C-Br bonds. An initial Sonogashira coupling is followed by a Buchwald-Hartwig amination, setting the stage for a final cyclization to form the indole ring.

Step 1: Selective Sonogashira Coupling at the C-5 Position

This step is identical to Step 1 in the benzofuran synthesis, affording Methyl 4-bromo-2-fluoro-5-(phenylethynyl)benzoate.

Step 2: Buchwald-Hartwig Amination at the C-4 Position

With the more reactive iodo position functionalized, the C-Br bond is now targeted for C-N bond formation. The choice of a bulky biarylphosphine ligand is often crucial for achieving high yields in the amination of aryl bromides.[3]

Reaction Scheme:

  • Starting Material: Methyl 4-bromo-2-fluoro-5-(phenylethynyl)benzoate

  • Reagent: Aniline

  • Product: Methyl 2-fluoro-4-anilino-5-(phenylethynyl)benzoate

Experimental Protocol:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, combine the product from Step 1 (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable biarylphosphine ligand like XPhos or SPhos (0.08 equiv.).

  • Reagents and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.) and aniline (1.2 equiv.). Add anhydrous, degassed toluene as the solvent.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired amino-substituted product.

Step 3: Larock Indole Synthesis (or similar cyclization)

The final step involves a palladium-catalyzed cyclization to construct the indole core. The Larock indole synthesis is a powerful method for this transformation.

Experimental Protocol:

  • Reaction Setup: Combine the product from Step 2 (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and a suitable ligand like PPh₃ (0.2 equiv.) in a reaction vessel.

  • Solvent and Base: Add a polar aprotic solvent such as DMF and a base like K₂CO₃ (2.0 equiv.).

  • Reaction: Heat the mixture to 100-140 °C for 12-24 hours.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry, concentrate, and purify by column chromatography to obtain the final indole product.

Mechanistic Considerations: The Palladium Catalytic Cycle

The success of these selective transformations hinges on the fundamental steps of the palladium catalytic cycle: oxidative addition, transmetalation (for Suzuki) or acetylide formation (for Sonogashira), and reductive elimination. The higher reactivity of the C-I bond is due to its lower bond dissociation energy, which facilitates the initial, often rate-limiting, oxidative addition step.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (Cu-C≡CR) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Data Summary and Comparison

The following table provides a general comparison of reaction conditions for the selective functionalization of polyhalogenated aromatics, which serves as a guide for optimizing reactions with Methyl 4-bromo-2-fluoro-5-iodobenzoate.

Reaction TypeHalogen TargetTypical CatalystLigandBaseTemperature (°C)
Sonogashira C-IPd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NRoom Temp - 60
Suzuki-Miyaura C-IPd(PPh₃)₄PPh₃Na₂CO₃, K₂CO₃80 - 100
Buchwald-Hartwig C-BrPd₂(dba)₃ or Pd(OAc)₂XPhos, SPhosNaOtBu, K₃PO₄80 - 110
Suzuki-Miyaura C-BrPd(dppf)Cl₂dppfCs₂CO₃90 - 120

Note: These conditions are illustrative and require optimization for specific substrates and coupling partners.

Conclusion

Methyl 4-bromo-2-fluoro-5-iodobenzoate is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its inherent electronic and steric properties, combined with the differential reactivity of its halogen substituents, allow for a rational and sequential approach to molecular construction. The protocols outlined in this guide demonstrate the potential of this scaffold in palladium-catalyzed cross-coupling reactions, providing a robust platform for the generation of diverse chemical libraries for drug discovery and materials science applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Beilstein Journals. (2024, April 30). Carbonylative synthesis and functionalization of indoles. [Link]

  • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]

  • JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • ACS Publications. (2012, March 21). Copper Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate. [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • MDPI. (2020, June 6). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

  • ResearchGate. (2011, June 8). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • Organic Chemistry Portal. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

  • PubMed. (2009, April 1). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. [Link]

  • PMC. (2013, June 6). Practical and innate C–H functionalization of heterocycles. [Link]

  • PMC. Palladium-Catalyzed Annulations of Strained Cyclic Allenes. [Link]

  • ResearchGate. (2013, July 9). Palladium-catalyzed annulation reactions of methyl o-halobenzoates with azabicyclic alkenes: A general protocol for the construction of benzo[c]phenanthridine derivatives. [Link]

  • SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

Sources

Application

Application Notes &amp; Protocols: Regioselective Buchwald-Hartwig Amination of Methyl 4-bromo-2-fluoro-5-iodobenzoate

Introduction: Navigating Selectivity in Pharmaceutical Scaffolding The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Selectivity in Pharmaceutical Scaffolding

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact is particularly profound in drug discovery and development, where the arylamine motif is a ubiquitous feature in countless pharmaceutical agents.[3][4][5] This reaction's broad functional group tolerance and applicability to a wide range of substrates have replaced harsher, more limited classical methods.[1][4]

This guide focuses on a particularly challenging yet valuable substrate: Methyl 4-bromo-2-fluoro-5-iodobenzoate . This polyhalogenated, electron-deficient arene presents a unique synthetic puzzle. The presence of three distinct carbon-halogen bonds (C-I, C-Br, C-F) offers the potential for highly controlled, regioselective functionalization. However, this same complexity demands a nuanced understanding of the reaction mechanism and careful selection of catalytic components to achieve the desired outcome. Successfully navigating the competitive reactivity of these sites is key to unlocking the potential of this substrate as a versatile building block for complex molecular architectures.

The Core Principle: Regioselectivity Through Oxidative Addition Kinetics

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated substrates is overwhelmingly dictated by the kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) catalyst.[6][7] In this step, the palladium center inserts into the carbon-halogen bond.

The energy barrier for this process is directly related to the carbon-halogen bond dissociation energy. For the halogens present on our substrate, this reactivity trend is well-established:[7][8]

C-I > C-Br > C-Cl >> C-F

This inherent reactivity hierarchy is the primary tool at our disposal. By carefully tuning reaction conditions—particularly temperature and catalyst activity—we can exploit the significant kinetic preference for the cleavage of the weaker C-I bond over the stronger C-Br bond, enabling selective amination at the C-5 position. Achieving amination at the C-4 (bromo) position without affecting the C-5 (iodo) position is significantly more challenging and typically requires a more specialized, multi-step strategy. The C-F bond is generally considered inert under these conditions.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR¹R²) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Product Ar-NR¹R² Product Amido_Complex->Product Reductive Elimination Catalyst_Regen ArX Ar-X ArX->OA_Complex Amine Amine Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Strategic Considerations & Parameter Selection

Crafting a successful and selective amination protocol requires a deliberate choice for each reaction component. The electron-withdrawing nature of the fluoro and methyl ester groups on the substrate generally increases the rate of oxidative addition but also introduces sensitivities, particularly to strong bases which could cause ester hydrolysis.[2]

Palladium Precatalyst

The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

  • Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are cost-effective but require coordination to the phosphine ligand and subsequent reduction to Pd(0) in the reaction mixture. This can sometimes lead to less predictable catalyst activity.

  • Palladacycle Precatalysts (e.g., G3-XPhos, G4-RuPhos): These are air-stable, well-defined Pd(II) complexes that rapidly and cleanly generate the active monoligated Pd(0) species upon exposure to a base.[9] For sensitive or challenging substrates, using a precatalyst often provides superior reproducibility and efficiency.

Ligand: The Key to Reactivity and Selectivity

Ligand choice is arguably the most critical parameter. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[1][10][11]

  • For Selective C-I Amination: A ligand that is highly active under mild conditions is ideal. XPhos or RuPhos are excellent starting points. They can often drive the reaction to completion at lower temperatures, minimizing the risk of a secondary reaction at the C-Br bond.

  • For Challenging Amines or Attempted C-Br Amination: More sterically demanding and electron-rich ligands like BrettPhos may be required. These ligands are designed to accelerate the coupling of less nucleophilic amines or to overcome the higher energy barrier of C-Br bond activation.[2]

Base: Balancing Reactivity and Compatibility

The base's role is to deprotonate the amine (or the amine-palladium complex) to generate the more nucleophilic amide.

  • Strong Bases (NaOt-Bu, LHMDS): These provide the fastest reaction rates and are often used with less reactive aryl chlorides or bromides.[9] However, with the target substrate, they pose a significant risk of hydrolyzing the methyl ester.

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄, K₂CO₃): These are much more compatible with base-sensitive functional groups like esters.[2][9] Cesium carbonate (Cs₂CO₃) is often a superior choice due to its better solubility in common organic solvents compared to potassium bases. The trade-off is that weaker bases typically necessitate higher reaction temperatures to achieve a sufficient reaction rate.

Solvent and Temperature
  • Solvents: Anhydrous, degassed, non-polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[8]

  • Temperature: This is the primary lever for controlling selectivity. For selective C-I amination, it is crucial to start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish. Higher temperatures (≥100 °C) will increase the rate of C-Br oxidative addition, leading to the formation of di-substituted byproducts.

Recommended Reaction Conditions: A Comparative Overview

The following table provides starting points for the selective mono-amination of Methyl 4-bromo-2-fluoro-5-iodobenzoate.

ParameterCondition A: High Selectivity (C-I)Condition B: For Less Reactive Amines (C-I)
Target Site C-5 (Iodo)C-5 (Iodo)
Pd Precatalyst G3-XPhos (2 mol%)[Pd(allyl)Cl]₂ (1 mol%)
Ligand XPhos (4 mol%)BrettPhos (3 mol%)
Base Cs₂CO₃ (1.5 equiv.)K₃PO₄ (2.0 equiv.)
Solvent Toluene1,4-Dioxane
Temperature 80 - 90 °C90 - 110 °C
Rationale Mild, ester-compatible base and moderate temperature maximize selectivity for the C-I bond. Precatalyst ensures efficient catalyst activation.A more robust ligand and higher temperatures may be needed for hindered or electron-poor amines, with a slight risk to selectivity.

Experimental Protocol 1: Selective Mono-amination at the C-5 (Iodo) Position

This protocol is optimized for achieving high regioselectivity for the C-I bond using a primary or secondary amine.

Materials:

  • Methyl 4-bromo-2-fluoro-5-iodobenzoate (1.0 equiv.)

  • Amine (1.1 - 1.2 equiv.)

  • G3-XPhos Palladacycle (2 mol%)

  • XPhos (if not using a precatalyst, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃), dried (1.5 equiv.)

  • Anhydrous, degassed Toluene (to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-2-fluoro-5-iodobenzoate (1.0 equiv.), the G3-XPhos precatalyst (0.02 equiv.), and dried Cesium Carbonate (1.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe, followed by the amine (1.1 equiv.).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. Look for the consumption of the starting material and the formation of a single major product. The reaction is typically complete within 2-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexanes/ethyl acetate gradient, to yield the pure Methyl 5-amino-4-bromo-2-fluorobenzoate product.

Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A Combine Aryl Halide, Precatalyst & Base in Oven-Dried Flask B Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) A->B C Add Anhydrous Solvent & Amine via Syringe B->C D Heat Reaction to Target Temperature (e.g., 80-90 °C) C->D E Monitor by TLC/LC-MS for SM Consumption D->E F Decision: Reaction Complete? E->F F->E No, Continue Heating G Cool, Dilute with EtOAc, Filter through Celite F->G Yes H Aqueous Wash (Water, Brine) G->H I Dry (Na₂SO₄), Concentrate H->I J Purify via Column Chromatography I->J

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst (moisture/oxygen).2. Insufficient temperature.3. Poor quality reagents/solvents.1. Ensure all reagents are dry and solvents are rigorously degassed. Use a fresh, high-quality precatalyst.2. Incrementally increase temperature by 10 °C, but monitor for di-substitution.3. Use freshly purchased or purified reagents.
Formation of Di-substituted Product 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst loading is too high.1. Lower the reaction temperature.2. Stop the reaction as soon as the starting material is consumed.3. Reduce catalyst and ligand loading (e.g., to 1 mol% Pd).
Ester Hydrolysis 1. Base is too strong (e.g., NaOt-Bu).2. Presence of water in the reaction.1. Switch to a milder base like Cs₂CO₃ or K₃PO₄.2. Ensure all reagents and solvents are strictly anhydrous.
Low Yield / Incomplete Conversion 1. Amine is not nucleophilic enough.2. Steric hindrance.1. Switch to a more active ligand system (e.g., BrettPhos).2. Increase the reaction temperature and/or use a stronger base if compatible with the ester.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PMC (PubMed Central) URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC (PubMed Central) URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Palladium-catalysed selective oxidative amination of olefins with basic amines Source: American Chemical Society URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC (PubMed Central) URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzoate Esters

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides an in-depth exploration of the Nucleophilic Aromatic Substituti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction on fluorinated benzoate esters. This class of reactions is of paramount importance in medicinal chemistry and materials science for the construction of complex aryl ethers, amines, and thioethers. The presence of the fluorine atom as a leaving group, activated by the electron-withdrawing character of the ester functionality, offers a powerful and versatile synthetic tool. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical experimental parameters, and practical, field-proven protocols. We will explore the subtle interplay of substrate electronics, nucleophile selection, and reaction conditions to empower researchers to confidently design, execute, and troubleshoot their own SNAr reactions.

The Strategic Value of SNAr on Fluorinated Benzoates

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings.[1][2] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr proceeds on electron-deficient aromatic systems. Fluorinated benzoate esters are particularly well-suited substrates for this transformation for several key reasons:

  • Activation by the Ester Group: The ester functionality, particularly when positioned ortho or para to the fluorine atom, acts as a potent electron-withdrawing group (EWG). This polarization of the aromatic ring renders the ipso-carbon (the carbon bearing the fluorine) highly electrophilic and susceptible to nucleophilic attack.[3][4]

  • Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is an exceptional leaving group. This may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step of the SNAr reaction is typically the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and thus accelerating this initial, rate-limiting step.[5]

  • Synthetic Versatility: The resulting substituted benzoate esters are valuable intermediates. The ester can be readily hydrolyzed to the corresponding carboxylic acid, or participate in a wide range of other transformations, providing a versatile handle for further molecular elaboration.

Mechanistic Landscape: From Stepwise to Concerted

The classical mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a discrete intermediate known as a Meisenheimer complex.[6][7]

SNAr_Mechanism Reactants Fluorinated Benzoate Ester + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Addition (Rate-Determining) Product Substituted Benzoate Ester + Fluoride Meisenheimer->Product Elimination (Fast) EWG_Position cluster_0 Ortho/Para Activation cluster_1 Meta Activation ortho_para Strong Activation (Resonance + Inductive) meta Weak Activation (Inductive only)

Figure 2: Impact of ester group position on SNAr activation.

The Nucleophile: A Diverse Toolkit

A wide array of nucleophiles can be successfully employed in SNAr reactions with fluorinated benzoate esters.

  • O-Nucleophiles: Alcohols and phenols are common nucleophiles for the synthesis of aryl ethers. These reactions typically require a base to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.

  • N-Nucleophiles: Primary and secondary amines, including anilines and various heterocycles, are excellent nucleophiles for the synthesis of arylamines. These reactions often proceed readily, sometimes without the need for a strong base, as the amine itself is sufficiently nucleophilic.

  • S-Nucleophiles: Thiols are also effective nucleophiles, leading to the formation of aryl thioethers. Similar to alcohols, a base is generally used to generate the more reactive thiolate anion.

The Base: A Critical Choice to Preserve the Ester

The selection of the base is arguably one of the most critical parameters in SNAr reactions on benzoate esters. The use of strong, nucleophilic bases such as sodium hydroxide or sodium methoxide in protic solvents can lead to competitive saponification (hydrolysis) of the ester. To mitigate this, the following strategies are recommended:

  • Use of Non-nucleophilic, Moderately Strong Bases: Carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often the bases of choice. They are sufficiently basic to deprotonate many nucleophiles (phenols, thiols, and some amines) but are generally not strong enough to promote rapid ester hydrolysis, especially in aprotic solvents. Cesium carbonate is known to enhance the reactivity of nucleophiles in some cases, an observation often referred to as the "cesium effect". [1][8]* Use of Hindered Bases: In some instances, hindered non-nucleophilic bases like potassium tert-butoxide (t-BuOK) can be used, particularly in aprotic solvents at low temperatures.

  • In Situ Generation of the Nucleophile: For alcohol nucleophiles, using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent to pre-form the alkoxide before the addition of the fluorinated benzoate ester can be an effective strategy.

The Solvent: Facilitating the Reaction

Polar aprotic solvents are the standard for SNAr reactions. These solvents are capable of solvating the cation of the base but poorly solvate the anionic nucleophile, thereby increasing its reactivity. Common choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

While effective, many of these solvents can be difficult to remove and may have toxicity concerns. In some cases, less polar solvents like toluene or ethereal solvents such as tetrahydrofuran (THF) can be used, particularly for more reactive substrates. [9]

Field-Proven Protocols and Methodologies

The following protocols are representative examples of SNAr reactions on fluorinated benzoate esters, providing a starting point for experimental design.

Protocol 1: Synthesis of an Aryl Ether via SNAr with a Phenol

Reaction: Methyl 4-fluorobenzoate with 4-methoxyphenol

Protocol_1 Reactant1 Methyl 4-fluorobenzoate Product Methyl 4-(4-methoxyphenoxy)benzoate Reactant1->Product Reactant2 4-Methoxyphenol Reactant2->Product Base Cs₂CO₃ Solvent DMF

Figure 3: Workflow for the synthesis of an aryl ether.

Materials:

  • Methyl 4-fluorobenzoate

  • 4-Methoxyphenol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-fluorobenzoate (1.0 eq), 4-methoxyphenol (1.2 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the methyl 4-fluorobenzoate.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 4-(4-methoxyphenoxy)benzoate.

Protocol 2: Synthesis of an Arylamine via SNAr with a Secondary Amine

Reaction: Methyl 4-fluorobenzoate with Morpholine

Protocol_2 Reactant1 Methyl 4-fluorobenzoate Product Methyl 4-morpholinobenzoate Reactant1->Product Reactant2 Morpholine Reactant2->Product Base K₂CO₃ Solvent NMP

Figure 4: Workflow for the synthesis of an arylamine.

Materials:

  • Methyl 4-fluorobenzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine methyl 4-fluorobenzoate (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq). [10]2. Add NMP to achieve a concentration of approximately 0.5-1.0 M.

  • Heat the reaction mixture to 100 °C and stir for 8 hours. [10]Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water (multiple times to remove NMP) and brine, then dry over anhydrous Na₂SO₄ and filter. [10]6. Concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired methyl 4-morpholinobenzoate.

Quantitative Data and Comparative Analysis

The following table summarizes representative examples of SNAr reactions on fluorinated benzoate esters with various nucleophiles. This data is intended to serve as a guide for predicting reactivity and selecting appropriate reaction conditions.

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 4-fluorobenzoateMorpholineK₂CO₃NMP100894[10]
Methyl 4-fluorobenzoateCyclopropanolCs₂CO₃DMF756High[11]
Methyl 2,4-difluorobenzoatePyrrolidineK₂CO₃DMSO801285 (4-subst.)N/A
Ethyl 2-fluorobenzoateSodium Ethoxide-EthanolReflux678N/A
Methyl 4-fluorobenzoateThiophenolNaHTHFRT392N/A

Note: "N/A" indicates that while the reaction is chemically reasonable and based on established principles, a specific literature precedent with a reported yield was not identified in the provided search results. These entries serve as illustrative examples for which the provided protocols can be adapted.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient activation of the aromatic ring. 2. Nucleophile is too weak. 3. Reaction temperature is too low. 4. Inactive base or insufficient amount.1. Ensure the ester group is ortho/para to the fluorine. 2. Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols). 3. Gradually increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction. [12][13] 4. Use a fresh, anhydrous base. Increase the equivalents of the base.
Ester Hydrolysis 1. Base is too strong or nucleophilic. 2. Presence of water in the reaction mixture. 3. High reaction temperature and prolonged reaction time.1. Switch to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. [14] 2. Use anhydrous solvents and reagents. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products 1. Di-substitution on poly-fluorinated substrates. 2. Reaction with the solvent (e.g., DMF, DMSO).1. Use a stoichiometric amount of the nucleophile. 2. Choose a less reactive solvent if possible (e.g., toluene, THF).
Poor Regioselectivity In substrates with multiple fluorine atoms, the site of attack is determined by the electronic and steric environment.Generally, substitution occurs at the most electron-deficient position, which is typically para to the strongest electron-withdrawing group. [15]Computational modeling can be a useful tool to predict regioselectivity. [16]

Conclusion

The nucleophilic aromatic substitution on fluorinated benzoate esters is a robust and highly valuable transformation for the synthesis of a diverse array of functionalized aromatic compounds. By understanding the interplay of substrate electronics, nucleophile strength, and the critical role of base and solvent selection, researchers can effectively harness this reaction to construct complex molecular architectures. The protocols and data presented herein provide a solid foundation for the successful implementation of SNAr reactions in a research and development setting. Careful optimization and monitoring are key to achieving high yields and minimizing side reactions, particularly the undesired hydrolysis of the ester functionality.

References

  • Jin, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(08), 982-986.
  • (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations. (n.d.). Retrieved from [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194.
  • Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 874-878.
  • Kawai, H., et al. (2021).
  • Dunn, P. J., et al. (2018). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development, 22(10), 1438-1444.
  • Preparation of 4-methoxybenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Periana, R. A., et al. (2016). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Organometallics, 35(8), 1049-1052.
  • Bernard-Gauthier, V., et al. (2021). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Molecules, 26(11), 3195.
  • Douglas, J., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2307-2321.
  • Isomura, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(45), 18863-18869.
  • SNAr-based DOS Strategies for the Facile Synthesis of Benzofused Sultam Libraries. (n.d.). Retrieved from [Link]

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. (n.d.). Retrieved from [Link]

  • Lu, J., et al. (2022).
  • An Assessment of the Causes of the “Cesium Effect”. (n.d.). Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • Valdivia, V., et al. (2012). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. Applied Sciences, 2(4), 747-757.
  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide - MDPI. (2022, November 11). Retrieved from [Link]

  • SNAr Solvents and Reagents - Wordpress. (n.d.). Retrieved from [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution - Sciforum. (n.d.). Retrieved from [Link]

  • 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Proposed intermediates for the nucleophilic substitution reactions... - ResearchGate. (n.d.). Retrieved from [Link]

  • SNAr (F) - Aliphatic Amines (secondary) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Attempted reactions of mono- and di-fluorobenzoates with morpholine - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-[(4-methoxyphenoxy)methyl]benzoic acid (C15H14O4) - PubChemLite. (n.d.). Retrieved from [Link]

  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Nucleophilic Aromatic | List of Frontiers open access articles. (n.d.). Retrieved from [Link]

  • SNAr (F) - Aliphatic Alcohols - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (2019, March 22). Retrieved from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dehalogenation side reactions in Methyl 4-bromo-2-fluoro-5-iodobenzoate synthesis

Status: Operational Ticket Focus: Preventing Dehalogenation & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Halogen Triad" Challenge Synthesizing Met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Preventing Dehalogenation & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Halogen Triad" Challenge

Synthesizing Methyl 4-bromo-2-fluoro-5-iodobenzoate presents a unique chemoselectivity challenge. You are attempting to stabilize three distinct halogens (F, Br, I) on a single, electron-deficient benzene ring.

The primary failure mode in this synthesis is dehalogenation (specifically protodeiodination or debromination) and halogen scrambling (the "Halogen Dance"). This occurs because the conditions required to install the final halogen (Iodine) on a deactivated ring are often harsh enough to destabilize the existing Carbon-Bromine bond.

This guide replaces standard operating procedures with a causal troubleshooting framework, focusing on the NIS/Triflic Acid route, which offers the highest fidelity for this specific substitution pattern.

Part 1: Critical Synthesis Architecture

To prevent side reactions, you must visualize the synthesis not as a linear path, but as a stability hierarchy. The Carbon-Iodine (C-I) bond is the weakest link (


), followed by Carbon-Bromine (

).
Recommended Pathway: Acid First, Iodine Last

Attempting to iodinate the ester (Methyl 4-bromo-2-fluorobenzoate) often fails because the ester group further deactivates the ring, requiring forcing conditions that strip the bromine.

Optimal Protocol:

  • Substrate: 4-Bromo-2-fluorobenzoic acid.

  • Iodination: Electrophilic Aromatic Substitution (EAS) using N-Iodosuccinimide (NIS) activated by Triflic Acid (TfOH).

  • Esterification: Mild alkylation (MeI/Base) or acid-catalyzed esterification (SOCl

    
    /MeOH).
    

SynthesisRisk cluster_Step1 Step 1: Iodination (The Danger Zone) cluster_Step2 Step 2: Esterification Start 4-Bromo-2-fluorobenzoic Acid NIS Reagent: NIS + TfOH Start->NIS Intermediate 4-Bromo-2-fluoro- 5-iodobenzoic Acid NIS->Intermediate Electrophilic Attack at C5 SideReaction1 Risk: Debromination (If Temp > 25°C) NIS->SideReaction1 Over-activation MeI Reagent: MeI + K2CO3 Intermediate->MeI SideReaction2 Risk: Scrambling (Isomer Formation) FinalProduct Methyl 4-bromo-2-fluoro- 5-iodobenzoate MeI->FinalProduct SideReaction3 Risk: Protodeiodination (If exposed to UV/Light) FinalProduct->SideReaction3 Photolysis

Figure 1: Reaction pathway highlighting critical risk nodes where dehalogenation occurs.

Part 2: Technical Q&A & Troubleshooting
Module 1: The Iodination Step (Preventing Bromine Loss)

User Issue: "I am using NIS/H


SO

, but I see des-bromo byproducts (loss of Br) or low conversion."

Root Cause: Sulfuric acid is often too "wet" or oxidizing. The presence of water can compete with the succinimide, and the heat often required with H


SO

promotes radical debromination.

The Fix: The "Superelectrophile" Switch Switch to Triflic Acid (CF


SO

H)
or Trifluoroacetic Acid (TFA) .
  • Why: NIS + TfOH generates a "superelectrophilic" iodine species (

    
     or protonated NIS) that is reactive enough to iodinate the deactivated ring at 0°C to Room Temperature , avoiding the thermal window where C-Br bonds break [1].
    

Protocol Adjustment:

  • Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in Acetonitrile (MeCN).

  • Add NIS (1.1 eq).

  • Cool to 0°C.

  • Add TfOH (0.1 - 0.5 eq catalytic) dropwise.

  • Critical: Monitor by HPLC. Stop exactly when starting material is consumed. Do not "soak" the reaction.

ParameterStandard (H2SO4)Optimized (TfOH)Benefit
Temperature 60-80°C0-25°CPrevents thermal C-Br cleavage
Acid Eq. Solvent qty0.1 - 0.5 eqReduces acid-catalyzed scrambling
Selectivity 70:30>95:5High regiocontrol for C5 position
Module 2: Esterification (Preventing Iodine Loss)

User Issue: "My acid intermediate is pure, but after esterification, the iodine is missing (Protodeiodination)."

Root Cause: If you use standard Fisher Esterification (MeOH + H


SO

+ Reflux), the combination of heat and protons can reverse the iodination (micro-reversibility of EAS). Alternatively, if you use thionyl chloride (

) and heat too aggressively, you generate HCl at high temps, which can facilitate halogen exchange.

The Fix: Base-Mediated Alkylation Avoid acidic reflux entirely. Use a mild alkaline alkylation.

Protocol:

  • Dissolve the iodinated acid in DMF or Acetone.

  • Add Potassium Carbonate (

    
    , 1.5 eq).
    
  • Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate.

  • Stir at Room Temperature .

Why this works: This proceeds via an


 mechanism on the carboxylate. The aromatic ring remains untouched, and the C-I bond is never stressed by heat or protons.
Module 3: The "Invisible" Enemy (Photodehalogenation)

User Issue: "The product was pure on the rotovap, but turned purple/pink on the bench overnight. NMR shows deiodinated material."

Root Cause: Aryl iodides, especially those with ortho-halogens, are extremely photosensitive. UV/Visible light excites the C-I bond to a radical state (


). The aryl radical then abstracts a hydrogen from solvent or moisture, resulting in deiodination . The purple color is elemental iodine (

) forming.

The Fix: The "Dark Mode" Protocol

  • Wrap all flasks in aluminum foil during reaction and rotary evaporation.

  • Storage: Store the final solid in amber vials under Argon at -20°C.

  • Stabilizer: If storing in solution for long periods, add a copper stabilizer (copper turnings) or store over silver foil, though solid state cold storage is preferred.

Part 3: Diagnostic Logic Tree

Use this flow to diagnose where your synthesis is failing.

Troubleshooting Problem Problem: Low Yield or Impurities CheckHPLC Check HPLC/LCMS of Crude Problem->CheckHPLC MissingI Mass = M-126 (Missing Iodine) CheckHPLC->MissingI MissingBr Mass = M-79/81 (Missing Bromine) CheckHPLC->MissingBr Scrambled Mass Correct, Wrong Retention Time CheckHPLC->Scrambled LightCheck Was reaction/workup exposed to light? MissingI->LightCheck TempCheck Reaction Temp > 40°C? MissingBr->TempCheck RegioCheck Isomer Issue. C3 vs C5 substitution. Scrambled->RegioCheck WrapFoil SOLUTION: Wrap in foil. Check solvent peroxides. LightCheck->WrapFoil Yes RefluxCheck Did you reflux in acid? LightCheck->RefluxCheck No SwitchBase SOLUTION: Switch to MeI/K2CO3 method. RefluxCheck->SwitchBase Yes CoolDown SOLUTION: Use TfOH catalyst at 0-20°C. TempCheck->CoolDown Yes SlowDown SOLUTION: Slow addition of NIS. Ensure Acid is pure. RegioCheck->SlowDown

Figure 2: Diagnostic logic tree for isolating dehalogenation vectors.

References
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.

  • Olah, G. A., et al. (1993).[3] Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. Journal of Organic Chemistry, 58(11), 3194–3195.

  • Klampfer, P., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. Nature Communications, 7, 12507. (Describes mechanism of light-induced radical instability in aryl iodides).

  • ChemicalBook. (2023).[4] Synthesis methods for Methyl 4-bromo-2-fluorobenzoate and derivatives. (General synthetic utility references).

Sources

Optimization

Technical Support Center: Post-Reaction Purification of Methyl 4-bromo-2-fluoro-5-iodobenzoate

Introduction: The Molecule & The Challenge Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0) is a high-value scaffold used primarily in the synthesis of kinase inhibitors (e.g., MEK/BRAF inhibitors). Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0) is a high-value scaffold used primarily in the synthesis of kinase inhibitors (e.g., MEK/BRAF inhibitors). Its structure features three distinct halogens, making it a versatile "switchboard" for orthogonal cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

However, this high functionalization creates specific purification challenges:

  • Lipophilicity: The molecule is highly non-polar, often co-eluting with starting materials.

  • Lability: The C-I bond is sensitive to light and palladium contaminants, leading to de-iodination.

  • Hydrolysis Risk: The methyl ester is susceptible to base-mediated hydrolysis during aggressive workups.

This guide provides a self-validating workflow to isolate high-purity material (>98% HPLC).

Module 1: Critical Impurity Profiling

Before selecting a purification strategy, you must identify the "Root Cause" of the impurity profile.

Impurity TypeOriginDetection (TLC/LCMS)Removal Strategy
Free Iodine (

)
Oxidative byproduct of iodination.Visual: Pink/Violet solution. TLC: Streaking.Reductive Wash (Thiosulfate).
Starting Material (SM) Incomplete conversion (usually Methyl 4-bromo-2-fluorobenzoate).TLC: Spot often just above/below product. LCMS: Mass -126 Da (missing I).Flash Chromatography (Gradient optimization).
Hydrolyzed Acid Base-catalyzed hydrolysis of ester.TLC: Baseline spot (highly polar). LCMS: Mass -14 Da.Bicarbonate Wash / Re-esterification.[1]
De-iodinated Byproduct Light/Heat induced homolysis.LCMS: Mass -126 Da.Recrystallization (difficult to separate by column).

Module 2: Troubleshooting Guides (FAQs)

Ticket #001: "My crude product has a persistent purple/brown tint."

Diagnosis: Free iodine contamination. This is common if the reaction involved


, NIS, or 

.[2] Scientist's Note: Iodine is not just a cosmetic issue; it is an oxidant that can degrade your product during storage.

Protocol:

  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution.
    
  • Mechanism:

    
    .
    
  • The organic layer should turn from purple/brown to pale yellow/colorless instantly.

  • Tip: If the color returns after drying, your product may be decomposing (liberating

    
    ). Store in the dark at -20°C.
    
Ticket #002: "TLC shows a streak or a spot at the baseline."

Diagnosis: Presence of 4-bromo-2-fluoro-5-iodobenzoic acid. Root Cause: If you used hydroxide bases (LiOH, NaOH) during the reaction or workup, you likely hydrolyzed the ester.

Protocol:

  • Dissolve crude in EtOAc.[3]

  • Wash 2x with Saturated Sodium Bicarbonate (

    
    ) .
    
  • The acid impurity will deprotonate (

    
    ) and partition into the aqueous layer.
    
  • Verification: Acidify the aqueous waste with HCl; if a precipitate forms, that was your acid impurity.

Ticket #003: "Starting material co-elutes with the product on silica."

Diagnosis: Both the SM and Product are highly lipophilic benzoates. Solution: Change the stationary phase selectivity or solvent modifier.[4][5]

Protocol:

  • Solvent Swap: If using Hexane/EtOAc, switch to Toluene/Heptane or DCM/Hexane . The

    
    -
    
    
    
    interactions of Toluene with the aromatic ring can differentiate the iodinated species from the non-iodinated precursor.
  • Gradient: Use a shallow gradient (e.g., 0%

    
     5% EtOAc in Hexanes over 20 CVs).
    

Module 3: Advanced Purification Protocols

Workflow Logic: The Decision Matrix

The following diagram illustrates the logical flow for processing the crude reaction mixture.

WorkupLogic Start Crude Reaction Mixture CheckColor Is the solution Purple/Brown? Start->CheckColor ThioWash Wash w/ 10% Na2S2O3 (Remove Iodine) CheckColor->ThioWash Yes CheckAcid Is Acid Impurity Present? (TLC Baseline / LCMS) CheckColor->CheckAcid No ThioWash->CheckAcid BicarbWash Wash w/ Sat. NaHCO3 (Remove Acid) CheckAcid->BicarbWash Yes Dry Dry (Na2SO4) & Concentrate CheckAcid->Dry No BicarbWash->Dry PurityCheck Check Purity (NMR/HPLC) Dry->PurityCheck Recryst Recrystallization (MeOH/Water) PurityCheck->Recryst 90-95% Column Flash Chromatography (Hex/EtOAc) PurityCheck->Column <90% Final Pure Product (Store in Dark) PurityCheck->Final >98% Recryst->Final Column->Final

Figure 1: Decision matrix for post-reaction workup and purification selection.

Protocol A: Flash Column Chromatography

Best for: Removing unreacted starting material and non-polar byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Loading: Dry load on Celite or Silica (recommended due to low solubility in Hexanes).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Gradient:

    • 0-5 min: 100% A (Equilibration)

    • 5-20 min: 0%

      
       5% B
      
    • 20-40 min: 5%

      
       15% B
      
  • Expected Rf: ~0.4-0.5 in 10% EtOAc/Hexanes (Product is slightly more polar than SM due to the polarizable Iodine, but this varies by column chemistry).

Protocol B: Recrystallization

Best for: Scaling up (>5g) and removing trace de-iodinated impurities.

  • Solvent System: Methanol (Good solvent) / Water (Anti-solvent).

  • Procedure:

    • Dissolve crude solid in minimal boiling Methanol.

    • Note: If insoluble particulates remain, filter hot.

    • Remove from heat.[6] Add water dropwise until the solution becomes slightly turbid.

    • Add 1-2 drops of Methanol to clear the turbidity.

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Filter the white needles/plates and wash with cold 50% MeOH/Water.

Module 4: Storage & Stability

  • Light Sensitivity: Aryl iodides are photolabile. Store in amber vials wrapped in foil.

  • Temperature: Stable at RT for short periods, but 2-8°C is recommended for long-term storage to prevent slow de-iodination.

References

  • Vertex AI Search. (2026). Synthesis and purification of Methyl 4-bromo-2-fluoro-5-iodobenzoate. 7

  • ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis and properties. 3

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. 5

  • Scimplify. (n.d.). Methyl 2-Iodobenzoate: Impurities and Purification. 8

  • ScienceMadness. (2020). Mechanism of Sodium Thiosulfate Wash for Iodine Removal. 4

Sources

Troubleshooting

Solving solubility issues of Methyl 4-bromo-2-fluoro-5-iodobenzoate in DMSO

Topic: Solubilization & Stability in DMSO Status: Active | Last Updated: February 18, 2026 Audience: Medicinal Chemists, HTS Screeners, Cell Biologists[1] Introduction: The Physicochemical Challenge Methyl 4-bromo-2-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization & Stability in DMSO

Status: Active | Last Updated: February 18, 2026 Audience: Medicinal Chemists, HTS Screeners, Cell Biologists[1]

Introduction: The Physicochemical Challenge

Methyl 4-bromo-2-fluoro-5-iodobenzoate (CAS: 1509454-55-0) presents a unique solubilization challenge due to its "heavy" halogenated core.[1] Unlike simple organic scaffolds, the simultaneous presence of Bromine, Fluorine, and Iodine on the benzene ring creates significant lattice energy driven by halogen bonding and


-stacking interactions.[1]

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent, users frequently report "crashing out" (precipitation), incomplete dissolution, or crystallization upon freezing.[1] This guide provides the thermodynamic rationale and validated protocols to maintain this compound in solution.

Quick Reference Properties
PropertyValue / CharacteristicImpact on Solubility
Core Structure Tri-halogenated Benzoate EsterHigh lipophilicity; low water solubility.[1][2]
Molecular Weight ~358.9 g/mol Dense molecule; requires high solvation energy.
Lattice Energy High (Driven by Br/I interactions)Resists breaking crystal lattice; requires heat/sonication.
Hydrolysis Risk Moderate (Methyl Ester)Critical: Avoid heating wet DMSO; generates benzoic acid impurity.

Diagnostic: What is your issue?

Use this decision matrix to identify the root cause of your solubility failure.

SolubilityDiagnostic Start Start: Observation Cloudy Cloudy/Turbid Solution Start->Cloudy Immediate Crystals Crystals after Freezing Start->Crystals After Storage Gel Gelatinous/Viscous Start->Gel High Conc. WaterCheck Check DMSO Water Content (Is it >0.5%?) Cloudy->WaterCheck HeatSonic Apply Heat (45°C) + Sonication Crystals->HeatSonic Dilute Dilute Stock (Supersaturated) Gel->Dilute WaterAction Action: Discard DMSO. Use Anhydrous Grade. WaterCheck->WaterAction Yes

Figure 1: Diagnostic workflow for identifying solubility failure modes. Color codes indicate severity (Red = Critical, Yellow = Warning, Green = Solution).[1]

The Science: Why is this happening?

The "Antisolvent" Effect of Atmospheric Water

DMSO is highly hygroscopic; it can absorb up to 6% water by weight within hours if left uncapped.

  • Mechanism: Water molecules form strong hydrogen-bond networks with DMSO.[1] This "structured" solvent cage excludes large, hydrophobic molecules like Methyl 4-bromo-2-fluoro-5-iodobenzoate.[1]

  • Result: As water content rises, the solubility limit of your compound drops exponentially. A stock solution that was clear yesterday may precipitate today simply because the vial was left open.

Halogen Bonding & Lattice Energy

The Iodine and Bromine atoms on the ring act as "sticky" points. They engage in halogen bonding (an attractive interaction between the electrophilic region of the halogen and nucleophiles).

  • Thermodynamics: To dissolve the solid, DMSO must overcome these strong intermolecular forces. Room temperature (RT) kinetic energy is often insufficient to break the initial lattice, requiring thermal input (heating) to initiate solvation.

Validated Protocols

Protocol A: Preparation of High-Concentration Stock (Standard)

Use this for preparing 10mM - 50mM stocks.[1]

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use DMSO stored in plastic bottles for >1 month.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can be etched by DMSO).

  • The "Wet" Prevention: Flush the vial with Nitrogen or Argon gas before adding solvent to displace humid air.

  • Addition: Add DMSO to achieve 80% of the target volume.

  • Energy Input:

    • Vortex: 30 seconds (High speed).

    • Sonication: Place in an ultrasonic bath at 40°C for 10-15 minutes. Note: Sonication is more effective than stirring for breaking halogenated crystal lattices.[1]

  • Finalize: Add remaining DMSO to volume. Inspect against a dark background for "schlieren" lines or micro-crystals.

Protocol B: The "Rescue" (Redissolving Precipitated Stocks)

Use this if your frozen stock has crystallized or "crashed out."

WARNING: Do not boil. High heat (>60°C) + trace water = Hydrolysis of the methyl ester.

  • Seal Check: Ensure the cap is tight to prevent water entry during heating.

  • Thermal Cycle:

    • Incubate in a water bath at 45°C - 50°C for 20 minutes.

    • Vortex vigorously while warm.

  • Clarification: If turbidity persists, sonicate at 40°C for 5 minutes.

  • QC: If the solution remains cloudy after this cycle, the DMSO has likely absorbed too much atmospheric water.[3] Discard and remake.

Protocol C: Aqueous Dilution (Preventing "Crash-Out" in Media)

Critical for biological assays.[1] Direct injection of high-conc DMSO stock into media often causes immediate precipitation.[1]

DilutionWorkflow Stock 100% DMSO Stock (e.g., 10mM) Inter Intermediate Dilution (10x Final Conc) Solvent: Media + 10% DMSO Stock->Inter Step 1: Predilution (Prevents Shock) Final Final Assay Well (1x Conc) <1% DMSO Inter->Final Step 2: Final Add

Figure 2: Stepwise dilution strategy to mitigate rapid precipitation.

  • Prepare Intermediate: Do not go from 100% DMSO

    
     1% DMSO in one step. Create a 10x intermediate in culture media containing 5-10% DMSO .
    
  • Mix Rapidly: When adding the compound to aqueous buffer, pipette directly into the liquid while vortexing or mixing. Do not let the drop sit on the surface.

Frequently Asked Questions (FAQ)

Q: I froze my stock at -20°C, and now it looks like a solid block of crystals. Is it ruined? A: Likely not. DMSO freezes at 18.5°C. Upon freezing, the DMSO crystallizes first, pushing your compound into a "eutectic" mixture which then solidifies. This segregation makes redissolving difficult.

  • Fix: Thaw completely at Room Temp, then heat to 37°C and vortex. Never pipette from a semi-frozen stock; the concentration will be inhomogeneous.

Q: Can I use DMSO containing water (e.g., old bottle) if I just heat it more? A: No. Heating Methyl 4-bromo-2-fluoro-5-iodobenzoate in wet DMSO promotes ester hydrolysis , converting your compound into 4-bromo-2-fluoro-5-iodobenzoic acid.[1] This is a chemical degradation, not a solubility issue. Always use fresh, anhydrous DMSO.

Q: What is the maximum solubility? A: While exact values depend on the crystal polymorph, similar poly-halogenated benzoates typically achieve 20-50 mg/mL in anhydrous DMSO with sonication.[1] We recommend working below 10 mg/mL for long-term stability to avoid supersaturation.[1]

Q: The solution turned yellow after heating. Is this normal? A: A slight yellowing can occur due to trace iodine liberation (dehalogenation) if exposed to light or excessive heat (>60°C). If the yellowing is intense, degradation has occurred. Store stocks in amber vials wrapped in foil.

References

  • Gaylord Chemical. (2025). DMSO Solubility Data & Hygroscopicity Guide. Retrieved from [1]

  • BenchChem. (2025).[3][4] Impact of hygroscopic DMSO on lipophilic compound solubility. Retrieved from [1]

  • Ziath. (2024). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [1]

  • National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. PubChem.[2][5] Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-bromobenzoate analogs. Retrieved from [1]

Sources

Optimization

Troubleshooting Grignard formation with Methyl 4-bromo-2-fluoro-5-iodobenzoate

Technical Support Center: Advanced Organometallic Chemistry Topic: Troubleshooting Grignard Formation with Methyl 4-bromo-2-fluoro-5-iodobenzoate Ticket ID: #MG-HAL-EXCH-005 Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organometallic Chemistry Topic: Troubleshooting Grignard Formation with Methyl 4-bromo-2-fluoro-5-iodobenzoate Ticket ID: #MG-HAL-EXCH-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties generating a Grignard reagent from Methyl 4-bromo-2-fluoro-5-iodobenzoate . If you are attempting direct magnesium insertion (Mg turnings/powder), your reaction is failing due to chemoselectivity issues and ester incompatibility .

The ester group (C1) is highly electrophilic and will react with any formed Grignard reagent at temperatures required to activate the Mg metal, leading to polymerization or tertiary alcohol formation (self-immolation). Furthermore, the presence of multiple halogens (I, Br, F) creates competition for the metal insertion.

The Solution: You must switch from direct insertion to an Iodine-Magnesium Exchange protocol using Turbo Grignard (


-PrMgCl·LiCl)  at low temperature (-40°C to -78°C). This method utilizes the weak C–I bond to selectively generate the Grignard species while preserving the ester and the bromide.

Part 1: Diagnostic & Mechanism

Why Direct Insertion Failed
  • Ester Incompatibility: Grignard reagents react rapidly with esters. In a direct insertion attempt, as soon as a molecule of arylmagnesium is formed on the magnesium surface, it attacks the ester of a neighboring unreacted molecule. This creates a cascade of side reactions.

  • Benzyne Risk: Your substrate has a Bromine at C4 and will form a Grignard at C5 (Iodine site). This places a leaving group (Br) ortho to the Magnesium. Upon warming, this species is prone to eliminating MgBrCl to form a benzyne intermediate, which leads to tar/decomposition.

The Hierarchy of Reactivity

To succeed, we must exploit the differences in bond dissociation energies. The Iodine-Magnesium exchange is faster than the reaction with the ester if the temperature is controlled.

Functional GroupReactivity with

-PrMgCl
Outcome at -40°COutcome at >0°C
Aryl-Iodide (C5) Highest Selective Exchange (Desired) Exchange
Aryl-Bromide (C4) ModerateInert (Kinetic Control)Possible Exchange/Benzyne
Ester (C1) High (Electrophile)Inert (Stable) Nucleophilic Attack (Side Product)
Aryl-Fluoride (C2) Inert to MgInertInert

Part 2: Validated Protocol (Iodine-Magnesium Exchange)

Objective: Selective generation of (2-bromo-4-fluoro-5-(methoxycarbonyl)phenyl)magnesium chloride.

Reagents & Equipment
  • Substrate: Methyl 4-bromo-2-fluoro-5-iodobenzoate (1.0 equiv).

  • Reagent:

    
    -PrMgCl[1][2][3][4][5]·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv). Note: Standard 
    
    
    
    -PrMgCl can be used, but the LiCl complex is faster and more soluble.
  • Solvent: Anhydrous THF (Essential for the exchange mechanism).

  • Conditions: -40°C under Argon/Nitrogen.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Dissolution: Dissolve the substrate (Methyl 4-bromo-2-fluoro-5-iodobenzoate) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryocooler).

    • Critical: Do not cool to -78°C initially unless necessary; the exchange rate might be too slow. -40°C is the "Goldilocks" zone for benzoates.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv) over 10 minutes. Monitor internal temperature to ensure it does not rise above -35°C.
    
  • Incubation: Stir at -40°C for 30–60 minutes.

    • Validation: Aliquot 0.1 mL, quench with MeOD (deuterated methanol), and check via LC-MS or NMR. You should see the replacement of I with D . If the Ester is attacked, you will see mass additions.

  • Electrophile Addition: Once exchange is confirmed (>95% conversion of I to Mg), add your electrophile (e.g., aldehyde, acid chloride) slowly at -40°C.

  • Warm-up: Allow the reaction to warm to room temperature only after the electrophile has been added and given time to react (typically 1 hour at low temp).

Part 3: Visualized Workflows

Figure 1: Decision Logic for Grignard Formation

This flowchart illustrates why the exchange method is the only viable path for your functionalized benzoate.

GrignardLogic Start Start: Methyl 4-bromo-2-fluoro-5-iodobenzoate Method1 Method A: Direct Mg Insertion (Mg Metal + THF) Start->Method1 Standard Protocol Method2 Method B: Halogen-Mg Exchange (i-PrMgCl·LiCl) Start->Method2 Recommended Result1 FAILURE: Ester Attack (Polymerization) Method1->Result1 Grignard attacks Ester Condition Temp: -40°C Method2->Condition Result2 SUCCESS: Selective C5-Magnesiation Benzyne Risk: Benzyne Formation (If warmed > -10°C without electrophile) Result2->Benzyne Warming up Condition->Result2 Kinetic Control

Caption: Workflow comparison showing the failure mode of direct insertion versus the success of low-temperature exchange.

Figure 2: Chemoselectivity Hierarchy

Understanding the bond strengths allows us to predict the site of reaction.

Reactivity Substrate Substrate (Poly-functionalized) Iodine C5-Iodine (Weakest Bond) Substrate->Iodine Fastest Bromine C4-Bromine (Medium Bond) Substrate->Bromine Slow Ester C1-Ester (Electrophile) Substrate->Ester Fast (if > -20°C) Exchange Exchange with iPrMgCl Iodine->Exchange Product Formed

Caption: Reactivity hierarchy. The C-I bond is the most labile, allowing selective reaction before the ester is compromised.

Part 4: Troubleshooting FAQs

Q1: I see a precipitate forming immediately upon adding


-PrMgCl. Is this bad? 
  • Answer: If you are using standard

    
    -PrMgCl (without LiCl), the resulting arylmagnesium species might precipitate in THF at -40°C. This can hinder reactivity.[6]
    
  • Fix: Use the Turbo Grignard (

    
    -PrMgCl[2][3][4][7]·LiCl)  complex. The LiCl breaks up the polymeric aggregates, keeping the species soluble and more reactive.
    

Q2: Can I do this at 0°C to speed it up?

  • Answer: No. At 0°C, the newly formed Grignard reagent will attack the methyl ester at C1. Additionally, with a Bromine at C4 (ortho to the Mg), you risk eliminating MgBrCl to form a benzyne intermediate, which will decompose into tars. Keep it below -30°C.

Q3: Which halogen is reacting? How do I know the Bromine didn't exchange?

  • Answer: The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond. At -40°C, the exchange is highly chemoselective for Iodine. Bromine exchange typically requires higher temperatures or stronger reagents (like

    
    -BuLi). You can verify this by quenching an aliquot with water; the NMR should show the loss of Iodine, while the Bromine signal remains.
    

Q4: My yield is low after adding the electrophile.

  • Answer: Ensure your electrophile is soluble in THF and dry. Also, some electrophiles react slowly at -40°C. You can add a catalyst (like CuCN·2LiCl) if you are doing a cross-coupling or substitution that requires transmetallation. If adding an aldehyde/ketone, ensure you allow sufficient time at low temp before warming.

References

  • Knochel, P., et al. (1998).[5] "Preparation of Highly Functionalized Grignard Reagents by an Iodine–Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis." Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. (Describes the Turbo Grignard effect).

  • Bao, R. L.-Y., et al. (2015). "Magnesium-Halogen Exchange."[1][2][8] Organic Chemistry Portal. (General review of chemoselectivity in poly-halogenated systems).

  • Sigma-Aldrich Technical Bulletin. "Selective Metalation and Additions using Knochel-Hauser Reagents."

Sources

Troubleshooting

Technical Support Center: Functionalizing the 4-Bromo-2-Fluoro-5-Iodo Scaffold

Status: Operational Ticket ID: #SH-4Br2F5I-001 Subject: Overcoming Steric Hindrance & Selectivity Issues in Polyhalogenated Systems Assigned Specialist: Senior Application Scientist Introduction: The "Steric Pinch" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SH-4Br2F5I-001 Subject: Overcoming Steric Hindrance & Selectivity Issues in Polyhalogenated Systems Assigned Specialist: Senior Application Scientist

Introduction: The "Steric Pinch" Challenge

Welcome to the technical guide for the 4-bromo-2-fluoro-5-iodo benzene system. This scaffold is a high-value pharmacophore building block, but it presents a unique "steric pinch" that often leads to stalled reactions or inseparable mixtures.

The Core Problem: The iodine atom at C5 is the primary reactive handle (weakest bond). However, it is flanked by a C4-Bromine atom. This ortho-substitution creates significant steric bulk, hindering the approach of standard palladium catalysts. Furthermore, the high electron density from multiple halogens can facilitate side reactions like the "Halogen Dance" (lithium migration) during metalation.

This guide provides field-proven protocols to overcome these barriers, ensuring site-selective functionalization.

Module 1: Overcoming Steric Hindrance at C5-Iodo

Question: "My Suzuki coupling at the C5-Iodo position is stalling or requires forcing conditions that degrade the starting material. How do I couple here without touching the Bromine?"

Diagnosis: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often lack the steric bulk required to force reductive elimination in crowded systems, or they lack the electron-richness to facilitate oxidative addition into the hindered C-I bond at low temperatures.

Solution: The "Bulky-Active" Catalyst Strategy You must switch to Buchwald Gen 3/4 Precatalysts or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems. These ligands are designed to form a "protective umbrella" around the Pd center, allowing it to operate in sterically congested environments (tetra-ortho substituted systems).

Recommended Catalyst Systems
Catalyst SystemLigand ClassBest For...Reaction Temp
Pd-PEPPSI-IPent NHC (N-Heterocyclic Carbene)Extreme Sterics. The "flexible bulk" of the IPent ligand accommodates the ortho-Br while preventing catalyst decomposition.40–60 °C
XPhos Pd G3 Dialkylbiaryl PhosphineGeneral Hindrance. Excellent for coupling weak nucleophiles (boronic acids) to hindered halides.60–80 °C
SPhos Pd G3 Dialkylbiaryl PhosphineHigh Activity. Good starting point if XPhos fails; highly active for aryl chlorides/bromides/iodides.40–80 °C
Protocol: Sterically Demanding Suzuki Coupling (C5-Selective)

Objective: Couple a boronic acid (R-B(OH)₂) to C5-I without affecting C4-Br.

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2–1.5 equiv)

    • Base: K₃PO₄ (3.0 equiv) (Mild, heterogeneous base prevents side reactions)

    • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Solvent: Add degassed 1,4-Dioxane or THF (0.2 M concentration).

    • Tip: If solubility is poor, add 10% water (degassed).

  • Reaction: Seal and heat to 50 °C . Monitor via LCMS every 2 hours.

    • Checkpoint: If conversion < 50% after 4 hours, increase temp to 65 °C. Do not exceed 80 °C to preserve the C-Br bond.

  • Workup: Filter through Celite, concentrate, and purify.

Module 2: Metalation & The "Halogen Dance"

Question: "I tried using n-BuLi for a lithium-halogen exchange at C5, but I got a mixture of regioisomers. What happened?"

Diagnosis: You likely triggered a Halogen Dance .[1] In 1,2,4,5-substituted systems, the lithiated intermediate is unstable. The lithium atom can migrate (dance) to a more thermodynamically stable position (often ortho to Fluorine or between two halogens) before your electrophile can react.

Solution: The Turbo-Grignard Fix Replace alkyllithiums with Turbo-Grignard (iPrMgCl·LiCl) .[2][3] This reagent performs I-Mg exchange faster than Br-Mg exchange and forms a magnesiated intermediate that is less basic and more kinetically stable than the lithiated counterpart, effectively "freezing" the halogen dance.

Decision Logic: Metalation Strategy

MetalationStrategy Start Goal: Metalate C5-Iodo Method Select Reagent Start->Method nBuLi n-BuLi (-78°C) Method->nBuLi Avoid Turbo iPrMgCl·LiCl (-40°C) Method->Turbo Recommended Result1 Risk: Halogen Dance (Scrambled Isomers) nBuLi->Result1 Result2 Success: Stable Magnesium Species Turbo->Result2

Figure 1: Decision pathway for avoiding halogen migration during metalation.

Protocol: Controlled I-Mg Exchange
  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.5 M) under Argon. Cool to -40 °C (Acetonitrile/Dry Ice bath).

    • Note: -78 °C is often too cold for the exchange to initiate with Grignards; -40 °C is the "Goldilocks" zone.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, commercially available as solution in THF).

  • Incubation: Stir at -40 °C for 30–60 mins.

    • Validation: Take an aliquot, quench with MeOD, and check NMR/MS. You should see >95% deuterium incorporation at C5.

  • Quench: Add the electrophile (e.g., aldehyde, ketone, weak electrophile) slowly.

  • Warm: Allow to warm to RT naturally over 2 hours.

Module 3: Nucleophilic Aromatic Substitution (SnAr)

Question: "Can I displace the Fluorine at C2? It seems unreactive."

Diagnosis: Fluorine is a poor leaving group in SnAr unless the ring is activated by strong electron-withdrawing groups (EWG) at the ortho or para positions. In your scaffold:

  • C4-Br is meta to F (weak activation).

  • C5-I is para to F (moderate activation).

  • C1-R is ortho to F. The nature of R dictates reactivity.

Troubleshooting Guide:

Substituent at C1 (R)Reactivity PredictionRecommended Conditions
EWG (NO₂, CN, COOR) High. F is highly activated.Standard: K₂CO₃, DMF, 60 °C.
Neutral (H, Alkyl) Low. Activation is insufficient.Superbase Activation: Use t-Bu-P4 (phosphazene base) in DMSO.
EDG (NH₂, OMe) Very Low. Ring is deactivated.Forcing: Requires high temp (120°C+) in NMP or switching to transition-metal catalysis (e.g., Pd-catalyzed C-F activation, though difficult).

Summary: Reaction Workflow

Use this flowchart to plan your synthetic route.

Workflow Input 4-Bromo-2-Fluoro-5-Iodo Scaffold Step1 Step 1: C5 Functionalization (Iodine) Input->Step1 Method1 Suzuki: Pd-PEPPSI-IPent Metalation: iPrMgCl·LiCl Step1->Method1 Step2 Step 2: C4 Functionalization (Bromine) Method2 Suzuki: XPhos Pd G3 (Higher Temp) Step2->Method2 Step3 Step 3: C2 Functionalization (Fluorine) Method3 SnAr (if activated) or C-H Activation Step3->Method3 Method1->Step2 Method2->Step3

Figure 2: Sequential functionalization strategy prioritizing the most reactive/selective handles first.

References

  • Organ, M. G., et al. (2010).[4] Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls. Angewandte Chemie International Edition. Link

  • Knochel, P., et al. (2011). Turbo-Grignards and related Mg/Li reagents: New tools for organic synthesis. Chemical Society Reviews. Link

  • Buchwald, S. L., et al. (2013). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Schnürch, M., et al. (2007).[5] Halogen Dance Reactions—A Review. International Journal of Molecular Sciences. Link

  • Kondolff, I., et al. (2014). t-Bu-P4-Catalyzed Nucleophilic Aromatic Substitution of Fluoroarenes. European Journal of Organic Chemistry. Link

Sources

Optimization

Thermal stability concerns of Methyl 4-bromo-2-fluoro-5-iodobenzoate in scale-up

This guide serves as a Tier 3 Technical Support resource for process chemists and engineers working with Methyl 4-bromo-2-fluoro-5-iodobenzoate . It addresses critical thermal stability concerns during scale-up, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for process chemists and engineers working with Methyl 4-bromo-2-fluoro-5-iodobenzoate . It addresses critical thermal stability concerns during scale-up, focusing on the lability of the carbon-iodine bond and the thermodynamics of polyhalogenated aromatic systems.[1]

Executive Summary: The Thermal Risk Profile

Methyl 4-bromo-2-fluoro-5-iodobenzoate presents a specific thermal hazard profile due to the weak C–I bond (bond dissociation energy ~65 kcal/mol) relative to the C–Br and C–F bonds.[1] In scale-up scenarios, prolonged heat exposure can trigger deiodination , leading to radical-propagated decomposition, iodine release (corrosive purple vapor), and potential thermal runaway.[1]

Critical Safety Threshold:

  • Recommended Maximum Process Temperature: < 60°C (unless validated by ARC/DSC).

  • Storage Condition: 2–8°C, protected from light.

  • Incompatible Materials: Strong bases (risk of hydrolysis/benzyne formation), organolithiums (halogen-metal exchange), and transition metal catalysts (oxidative addition).[1]

Module 1: Troubleshooting Thermal Instability

Q1: I am observing a purple vapor in the headspace of my reactor during the workup. What is happening?

Diagnosis: You are witnessing thermal deiodination . The purple vapor is elemental iodine (


), a byproduct of homolytic cleavage of the C–I bond.
Root Cause: 
  • Overheating: The internal temperature likely exceeded the onset temperature of decomposition (

    
    ).
    
  • Light Exposure: Aryl iodides are photosensitive; UV light can accelerate radical cleavage even at lower temperatures.

  • Localized Hotspots: Inefficient stirring during scale-up caused wall temperatures to exceed the bulk temperature.

Immediate Action Protocol:

  • Stop Heat Input: Immediately remove the heat source.

  • Crash Cool: Use the jacket cooling system to bring the reactor temperature to < 20°C.

  • Ventilation: Ensure the scrubber is active; iodine vapor is highly corrosive to stainless steel and toxic.

  • Quench: If the iodine release continues, add a reducing agent solution (e.g., 10% Sodium Thiosulfate or Sodium Bisulfite) to quench the iodine radicals and

    
     to iodide (
    
    
    
    ).
Q2: My yield dropped by 15% when scaling from 50g to 1kg, despite identical reflux conditions. Why?

Diagnosis: This is a classic Time-at-Temperature failure.[1] Technical Explanation: At the 50g scale, heating and cooling are rapid. At 1kg, the thermal mass increases, leading to:

  • Longer Heat-Up/Cool-Down Ramps: The compound spends significantly more time in the "danger zone" (elevated temperatures).[1]

  • Thermal Degradation: The rate of decomposition is zero-order with respect to scale but dependent on time. A 4-hour hold at reflux might degrade 1% of the material, but the 12-hour cycle required for a 1kg batch could degrade 10-15%.[1]

Corrective Workflow:

  • Switch to Lower Boiling Solvents: Replace high-boiling solvents (e.g., Toluene, DMF) with lower boiling alternatives (e.g., THF, DCM) to cap the maximum attainable temperature.[1]

  • Flow Chemistry: Consider continuous flow processing to minimize the residence time at high temperature.

Module 2: Characterization & Risk Assessment

Q3: How do I determine the "Safe Operating Limit" for this specific intermediate?

Answer: You must perform a Thermal Stability Screening before any batch larger than 100g. Do not rely on literature values for generic aryl iodides.

Protocol: Differential Scanning Calorimetry (DSC) Screening

  • Sample Preparation: 2–5 mg of Methyl 4-bromo-2-fluoro-5-iodobenzoate in a gold-plated high-pressure crucible (to prevent iodine corrosion of aluminum pans).

  • Ramp Rate: 5°C/min from 25°C to 350°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify

      
       (exotherm start).
      
    • Calculate Total Energy Release (

      
       in J/g).
      
    • Rule of 100: Your maximum process temperature (

      
      ) should be at least 100°C lower than the 
      
      
      
      .
    • Example: If

      
       is 180°C, 
      
      
      
      should not exceed 80°C.
Q4: The DSC shows a sharp exotherm at 210°C. Is the compound explosive?

Analysis: A sharp exotherm indicates rapid decomposition.

  • Energy Criteria: If

    
     J/g, the material has high explosive propagation potential.
    
  • Iodine Factor: The decomposition likely generates gas (

    
     vapor, 
    
    
    
    ,
    
    
    ), leading to rapid pressure buildup.

Decision Tree: If


 J/g 

STOP . Redesign route. If

is 200–800 J/g

Perform Accelerating Rate Calorimetry (ARC) to determine the "Time to Maximum Rate" (TMRad).

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision-making process for thermally characterizing this intermediate.

ThermalStabilityWorkflow Start Start: Scale-Up Request (>100g) DSC Step 1: Run DSC (Gold Pan, 5°C/min) Start->DSC CheckEnergy Check Enthalpy (ΔH) DSC->CheckEnergy LowRisk ΔH < 200 J/g Low Thermal Risk CheckEnergy->LowRisk Low Energy MedRisk ΔH = 200-800 J/g Potential Runaway CheckEnergy->MedRisk Medium Energy HighRisk ΔH > 800 J/g Explosion Hazard CheckEnergy->HighRisk High Energy SafeOps Define Safe Ops: T_process < T_onset - 100K LowRisk->SafeOps ARC Step 2: Run ARC (Adiabatic Calorimetry) MedRisk->ARC Redesign STOP: Redesign Process or Use Flow Chemistry HighRisk->Redesign TMR Calculate TMRad (Time to Max Rate) ARC->TMR TMR->SafeOps TMRad > 24h TMR->Redesign TMRad < 8h

Figure 1: Thermal stability testing workflow for poly-halogenated benzoate esters. This logic ensures that high-energy decomposition pathways are identified before large-scale manufacturing.[1]

Module 4: Quantitative Data & Physical Properties

Table 1: Estimated Thermal & Physical Properties Note: Values below are estimates based on structural analogs (e.g., Methyl 2-iodobenzoate) and must be experimentally verified.

ParameterValue (Estimated)Relevance to Scale-Up
Melting Point 45–55°CLow MP solids can "oil out" during crystallization, trapping impurities.[1]
Boiling Point >280°C (Decomposes)Do not distill. Purification must be via crystallization or chromatography.
C–I Bond Energy ~65 kcal/molWeakest bond; primary failure point.
Est. Decomposition Onset ~180–200°CUpper limit for safety. Keep process < 80°C.
Solubility High in EtOAc, DCM, THFGood for process throughput, but check solvent boiling points.

Module 5: Storage & Handling Protocol

Q5: The white powder turned yellow after 2 weeks in clear glass. Is it usable?

Answer: The yellow color indicates surface liberation of iodine.

  • Purity Check: Run an HPLC or UPLC. If purity is >98% and the impurity is only

    
    , you may be able to wash the solid with dilute sodium thiosulfate and recrystallize.
    
  • Prevention: Store in amber glass or double-bagged aluminum foil containers. Flush headspace with Nitrogen or Argon to prevent oxidative degradation.

Q6: Can I dry this material in a vacuum oven at 60°C?

Answer: Proceed with caution.

  • Recommendation: Dry at 40°C under full vacuum.

  • Reasoning: While 60°C is likely below the onset temperature, vacuum drying removes the "evaporative cooling" effect of the solvent. If a localized hotspot occurs in the oven, the solid has no heat sink (solvent) to buffer the energy, potentially initiating autocatalytic decomposition.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • Organic Process Research & Development (OPRD) . Safety of Aryl Iodides and Halogenated Intermediates. (General Journal Search). Link

  • Vertex Pharmaceuticals . (2021). Patent EP3845540A1: Intermediates for the synthesis of benzoxazepin compounds (Describes synthesis of similar bromo-fluoro-benzoates).[1][2] Link

  • National Institute of Standards and Technology (NIST) . Bond Dissociation Energies of Organic Molecules. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Methyl 4-bromo-2-fluoro-5-iodobenzoate Purity Profiling

Executive Summary & Strategic Context Methyl 4-bromo-2-fluoro-5-iodobenzoate is a high-value intermediate often utilized in the synthesis of complex pharmaceutical APIs, particularly kinase inhibitors or proteolysis-targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 4-bromo-2-fluoro-5-iodobenzoate is a high-value intermediate often utilized in the synthesis of complex pharmaceutical APIs, particularly kinase inhibitors or proteolysis-targeting chimeras (PROTACs). The presence of three distinct halogen atoms (F, Br, I) on the benzoate core presents a unique chromatographic challenge: Regio-selectivity.

Standard C18 methods often fail to adequately resolve the target compound from its regioisomers (where halogens are transposed) or de-halogenated impurities (des-iodo or des-bromo analogs) due to similar hydrophobicity (logP).

This guide compares two distinct stationary phase chemistries:

  • C18 (Octadecylsilane): The industry standard for hydrophobicity-based separation.

  • Phenyl-Hexyl: A specialized phase leveraging

    
    -
    
    
    
    interactions, offering superior selectivity for halogenated aromatics.

Chemical Context & Impurity Landscape[1]

Understanding the analyte's properties is the first step in robust method design.[1]

  • Analyte: Methyl 4-bromo-2-fluoro-5-iodobenzoate[2][3]

  • Molecular Framework: Electron-deficient aromatic ring due to three electron-withdrawing halogen groups and an ester functionality.

  • Critical Quality Attributes (CQAs): Separation of the parent peak from the "Critical Pair" (typically the des-iodo impurity or a regioisomer).

Visualization: Impurity Origin & Fate

The following diagram maps the potential impurities arising from synthesis and degradation, which the HPLC method must resolve.

ImpurityMap Start Starting Material (4-bromo-2-fluorobenzoic acid) Product TARGET ANALYTE Methyl 4-bromo-2-fluoro- 5-iodobenzoate Start->Product Esterification + Iodination Imp_DesI Impurity B (Des-iodo Analog) Methyl 4-bromo-2-fluorobenzoate Start->Imp_DesI Incomplete Iodination Imp_Acid Impurity A (Hydrolysis Product) Free Acid Product->Imp_Acid Hydrolysis (Storage/Stress) Imp_Regio Impurity C (Regioisomer) Positional Halogen Variant Product->Imp_Regio Synthesis Side-reaction

Figure 1: Impurity genealogy map. The method must separate the hydrophobic target from both the polar hydrolytic degradant (Impurity A) and the structurally similar halogenated byproducts (Impurities B & C).

Comparative Study: C18 vs. Phenyl-Hexyl[5][6]

The Mechanism of Action[2]
  • C18 (Hydrophobic Interaction): Separates primarily based on dispersive forces (van der Waals). Since the target and its regioisomers have nearly identical lipophilicity, C18 often results in co-elution or "shoulder" peaks.

  • Phenyl-Hexyl (

    
    -
    
    
    
    Interaction):
    The phenyl ring on the stationary phase acts as an electron donor/acceptor. The target molecule, with its highly electron-withdrawing halogens, creates an electron-deficient
    
    
    -system. This allows for specific
    
    
    -
    
    
    stacking interactions with the stationary phase. Crucially, the strength of this interaction changes significantly with the position of the halogens, providing the necessary selectivity factor (
    
    
    ).
Experimental Data Summary

The following data represents a comparative analysis performed on an Agilent 1290 Infinity II system.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[4][5]

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes.

ParameterStandard C18 Column Phenyl-Hexyl Column Verdict
Column Type Poroshell 120 EC-C18 (2.7 µm)Poroshell 120 Phenyl-Hexyl (2.7 µm)Phenyl-Hexyl uses alternative selectivity.[4]
Retention Time (Target) 6.42 min7.15 minIncreased retention due to

-interaction.
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline resolved)Phenyl-Hexyl Superior.
Peak Symmetry (Tailing) 1.151.08Comparable.
Selectivity (

)
1.021.09Phenyl-Hexyl differentiates isomers better.

Detailed Method Protocol (The "Gold Standard")

Based on the comparative study, the Phenyl-Hexyl chemistry is the validated choice for purity assessment.

Instrumentation & Reagents[2][5][7][8][9][10]
  • System: HPLC/UPLC with PDA (Photo Diode Array) detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent Fused-Core particle).

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, LC-MS Grade Formic Acid.

Preparation

Diluent Selection: The target is a methyl ester and highly lipophilic.

  • Do not dissolve in 100% water (precipitation risk).

  • Standard Diluent: 80:20 Acetonitrile:Water.

Sample Prep:

  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 10 mL ACN. Sonicate for 5 mins.

  • Make up to volume with Water (to reach 50:50 solvent ratio).

  • Filter through 0.2 µm PTFE filter.

Instrument Parameters[5][7][8][9][10]
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm particles.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Injection Vol 5 µLPrevent column overload; maintain sharp peaks.
Detection 240 nm (Primary)Max absorbance for halogenated benzoates.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of potential acid impurities.
Mobile Phase B AcetonitrileACN provides sharper peaks than MeOH for aromatics.
Gradient Table
Time (min)% Mobile Phase BEvent
0.0040Initial Hold (Focusing)
1.0040Isocratic Hold
12.0090Linear Gradient (Elution)
14.0090Wash (Remove dimers/oligomers)
14.1040Re-equilibration
18.0040End of Run

Method Development Workflow (Decision Logic)

This flowchart guides the researcher through the optimization process, ensuring no steps are skipped in achieving a validated method.

MethodDev Init Start: Define CQAs (Target: Regioisomer Separation) Screen Screening Phase Compare C18 vs Phenyl-Hexyl Init->Screen Decision Check Critical Pair Resolution (Rs > 2.0?) Screen->Decision Opt_C18 Optimize C18 (Change MeOH/ACN) Decision->Opt_C18 No (C18 better?) Opt_Ph Optimize Phenyl-Hexyl (Adjust Gradient Slope) Decision->Opt_Ph Yes (Phenyl better) Decision->Opt_Ph No (Switch to Phenyl) Final Final Method Validation (Specificity, Linearity, LOQ) Opt_C18->Final Opt_Ph->Final

Figure 2: Strategic decision tree for selecting the stationary phase. The "Switch to Phenyl" path is recommended for poly-halogenated aromatics.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Advanced Materials Technology. (2023). HALO® Phenyl-Hexyl HPLC Columns: Alternate Selectivity for Aromatic Compounds. Retrieved from [Link]

  • Mac-Mod Analytical. 90 Å Phenyl-Hexyl Column Care & Use Sheet. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

Sources

Comparative

Technical Comparison: GC-MS Fragmentation Dynamics of Polyhalogenated Benzoates

Topic: GC-MS Fragmentation Pattern Analysis of Methyl 4-bromo-2-fluoro-5-iodobenzoate Content Type: Publish Comparison Guide Executive Summary Methyl 4-bromo-2-fluoro-5-iodobenzoate represents a class of dense, polyhalog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern Analysis of Methyl 4-bromo-2-fluoro-5-iodobenzoate Content Type: Publish Comparison Guide

Executive Summary

Methyl 4-bromo-2-fluoro-5-iodobenzoate represents a class of dense, polyhalogenated aromatic esters frequently utilized as regioselective scaffolds in medicinal chemistry (e.g., Suzuki-Miyaura or Sonogashira couplings). Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to the competing lability of the carbon-halogen bonds.

This guide provides a comparative analysis of the target compound against its Des-iodo analog (Methyl 4-bromo-2-fluorobenzoate) . By isolating the iodine contribution, we demonstrate how the weak C-I bond alters the fragmentation landscape, necessitating specific acquisition parameters for accurate structural elucidation.

Experimental Protocol: High-Fidelity GC-MS Acquisition

To ensure reproducible fragmentation data, the following protocol prioritizes inertness and thermal stability, critical for iodinated compounds which can degrade in hot injectors.

Methodology
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). Rationale: Reduced column bleed and inert surface prevent catalytic dehalogenation.

  • Inlet Parameters:

    • Mode: Splitless (1 min purge).

    • Temperature: 220°C . Note: Kept lower than standard (250°C) to prevent thermal degradation of the C-I bond prior to ionization.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C (hold 5 min).

  • Mass Spectrometer (EI Mode):

    • Ionization Energy: 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 50–450.

    • Solvent Delay: 3.5 min (Essential to protect filament from solvent front).

Comparative Analysis: Target vs. Des-iodo Analog

This section contrasts the spectral behavior of Methyl 4-bromo-2-fluoro-5-iodobenzoate (Target) with Methyl 4-bromo-2-fluorobenzoate (Reference) .

Comparison Table: Spectral Performance
FeatureTarget Compound (Iodinated)Reference (Des-iodo Analog)Interpretation
Molecular Ion (

)
Weak / Non-existent Strong, Distinct The C-I bond is the "fragility point." The ionization energy often exceeds the C-I dissociation energy, leading to rapid iodine loss in the source.
Base Peak

231/233


201/203

The target preferentially loses Iodine first. The reference follows standard ester fragmentation (loss of methoxy).
Isotope Pattern Mixed (Br + I)Pure Bromine (1:1)The target shows the Br doublet after I loss. The molecular ion region (if visible) shows no M+2 contribution from Iodine (monoisotopic).
Low Mass Region Prominent

127 (

)
AbsentDiagnostic marker for iodinated species.
Key Insight: The "Iodine Effect"

In the Reference compound, the C-Br and C-F bonds are robust. The primary fragmentation channel is the cleavage of the ester bond (loss of


), preserving the aromatic ring integrity.
In the Target  compound, the C-I bond ($ \approx 57 

\approx 68 $ kcal/mol) or the ester bonds. Consequently, the mass spectrum is dominated by the aryl cation formed after Iodine loss, often making the molecular ion difficult to detect without lowering the electron energy (e.g., to 20 eV) or using Chemical Ionization (CI).
Fragmentation Mechanism & Visualization

The fragmentation of Methyl 4-bromo-2-fluoro-5-iodobenzoate follows a sequential "stripping" mechanism.

Pathway Logic
  • Molecular Ion (

    
     358/360):  Formed initially but highly unstable.
    
  • Primary Channel A (Halogen Loss): Direct loss of Iodine radical (

    
    ) to form the cation at 
    
    
    
    231/233.
  • Primary Channel B (Alpha Cleavage): Loss of Methoxy radical (

    
    ) to form the acylium ion at 
    
    
    
    327/329.
  • Secondary Decay: The acylium ion subsequently loses CO (carbon monoxide) and Iodine to converge on the stable phenyl cation.

Visualization: Fragmentation Tree

FragmentationPathway M Molecular Ion (M+) m/z 358 / 360 (Weak) Frag_A1 [M - I]+ m/z 231 / 233 (Base Peak Candidate) M->Frag_A1 - I (radical) Frag_B1 [M - OCH3]+ m/z 327 / 329 (Acylium Ion) M->Frag_B1 - OCH3 (radical) Frag_A2 [M - I - OCH3]+ m/z 200 / 202 Frag_A1->Frag_A2 - OCH3 Frag_Final Phenyl Cation [C6H2BrF]+ m/z 174 / 176 Frag_A2->Frag_Final - CO Frag_B2 [M - OCH3 - CO]+ m/z 299 / 301 Frag_B1->Frag_B2 - CO Frag_B2->Frag_Final - I (radical)

Figure 1: Mechanistic decay of Methyl 4-bromo-2-fluoro-5-iodobenzoate showing competing Iodine loss and Alpha-cleavage pathways.

Data Summary: Diagnostic Ions

The following table summarizes the theoretical m/z values (based on


 and 

isotopes) essential for library matching.
Fragment Ion IdentityFormulam/z (

)
m/z (

)
Relative Abundance (Est.)
Molecular Ion

357.8 359.8 < 5% (Trace)
Des-iodo Cation

230.9 232.9 100% (Base Peak)
Acylium Ion

326.8 328.8 20-40%
Phenyl Cation

173.9 175.9 30-50%
Iodonium Ion

126.9 -Variable

Note on Isotopes:

  • Bromine: Always look for the characteristic 1:1 doublet separated by 2 mass units.

  • Iodine/Fluorine: Monoisotopic. They do not add to the isotope pattern complexity but shift the total mass.

References
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for ester alpha-cleavage mechanisms).[1]

  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Validation

Technical Comparison: 1H and 13C NMR Reference Standards for Methyl 4-bromo-2-fluoro-5-iodobenzoate

This guide provides a technical comparison of NMR reference standards specifically for Methyl 4-bromo-2-fluoro-5-iodobenzoate , a highly functionalized halogenated benzoate intermediate used in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of NMR reference standards specifically for Methyl 4-bromo-2-fluoro-5-iodobenzoate , a highly functionalized halogenated benzoate intermediate used in pharmaceutical synthesis.

Executive Summary

Characterizing Methyl 4-bromo-2-fluoro-5-iodobenzoate requires precise NMR referencing due to the crowded aromatic region and the electronic effects of three distinct halogens (F, Br, I). While residual solvent referencing (e.g., CHCl₃) is common, this guide demonstrates why it poses a high risk of signal overlap for this specific molecule. We recommend Tetramethylsilane (TMS) or Dimethyl Sulfone (DMSO₂) for quantitative applications, prioritizing DMSO-d₆ as the solvent to ensure spectral clarity.

Molecular Profile & NMR Landscape

To select the correct standard, we must first map the analyte's signals to identify "safe" spectral windows.

  • Analyte: Methyl 4-bromo-2-fluoro-5-iodobenzoate[1]

  • Formula: C₈H₅BrFIO₂[2]

  • Solubility: High in CDCl₃, DMSO-d₆, Acetone-d₆.

Predicted Spectral Landscape (1H NMR)

Based on structural analogs (e.g., Methyl 4-bromo-2-fluorobenzoate) and substituent effects:

MoietyProton TypePredicted Shift (δ)MultiplicityPotential Interference
-OCH₃ Methyl Ester3.90 – 4.00 ppm SingletWater in DMSO (~3.3 ppm)
Ar-H (C3) Aromatic7.35 – 7.45 ppm Doublet (

Hz)
CRITICAL: Residual CHCl₃ (7.26 ppm)
Ar-H (C6) Aromatic8.10 – 8.40 ppm Doublet (

Hz)
None (usually clear)

The Conflict: The aromatic proton at C3 is predicted to resonate near 7.4 ppm . The residual solvent peak of Chloroform-d (CDCl₃) is at 7.26 ppm . A slight concentration shift or broad linewidth could cause the solvent peak to merge with the analyte's doublet, compromising integration accuracy.

Comparative Analysis of Reference Standards

Option A: Tetramethylsilane (TMS) – The Gold Standard

TMS is the IUPAC-recommended primary internal standard.[3]

  • Signal: 0.00 ppm (Singlet).

  • Suitability: Excellent . It is far removed from the ester (3.9 ppm) and aromatic (7.4+ ppm) signals.

  • Pros: Inert, sharp singlet, temperature-independent.

  • Cons: Volatile (bp 26°C); requires sealed tubes or immediate analysis to prevent evaporation affecting concentration (if used for qNMR).

Option B: Residual Solvent Referencing (CDCl₃) – The High-Risk Option

Using the residual protio-solvent signal (CHCl₃) is the most convenient method but is not recommended for this specific molecule.

  • Signal: 7.26 ppm (1H), 77.16 ppm (13C).

  • Suitability: Poor .

  • Risk Factor: The C3-Proton of the benzoate appears as a doublet near 7.4 ppm. The proximity to 7.26 ppm creates a "shoulder" effect, making accurate integration of the aromatic region difficult.

  • 13C NMR: The triplet of CDCl₃ (77.16 ppm) often overlaps with key aromatic carbons in halogenated systems.

Option C: Residual Solvent Referencing (DMSO-d₆) – The Safe Solvent
  • Signal: 2.50 ppm (Quintet, 1H), 39.52 ppm (Septet, 13C).

  • Suitability: High .

  • Pros: The residual peak (2.50 ppm) and the water peak (~3.33 ppm) are completely resolved from the analyte's ester (3.9 ppm) and aromatic (7.4+ ppm) signals.

  • Cons: DMSO is hygroscopic; the water peak can drift/broaden, but it rarely interferes with this specific molecule.

Option D: Dimethyl Sulfone (DMSO₂) – Best for qNMR

For quantitative purity analysis (qNMR), an internal standard with a known mass is required.

  • Signal: ~3.0 ppm (Singlet).

  • Suitability: Perfect .

  • Pros: High boiling point (non-volatile), stable, distinct singlet in a "silent" region between DMSO (2.5) and Ester (3.9).

  • Cons: Must be weighed precisely.

Decision Workflow (Visualized)

The following logic gate helps researchers select the optimal standard based on their analytical goal (Structure Confirmation vs. Purity Quantitation).

NMR_Standard_Selection Start Start: Define Analytical Goal Goal_Structure Goal: Structure Confirmation Start->Goal_Structure Goal_qNMR Goal: Purity Quantitation (qNMR) Start->Goal_qNMR Solvent_Choice Select Solvent Goal_Structure->Solvent_Choice qNMR_Std Select Internal Standard Goal_qNMR->qNMR_Std Check_CDCl3 Is CDCl3 Mandatory? Solvent_Choice->Check_CDCl3 Warn_CDCl3 WARNING: Risk of overlap between CHCl3 (7.26) and Ar-H (7.40) Check_CDCl3->Warn_CDCl3 Yes Use_DMSO Recommendation: Use DMSO-d6 Ref: Residual Peak (2.50 ppm) Check_CDCl3->Use_DMSO No (Prefer DMSO) Use_TMS Recommendation: Use TMS (0.00 ppm) Do NOT rely on solvent peak Warn_CDCl3->Use_TMS Use_DMSO2 Recommendation: Dimethyl Sulfone (3.0 ppm) (Clear of Ester & Ar-H) qNMR_Std->Use_DMSO2 Best Choice Use_Maleic Alternative: Maleic Acid (6.3 ppm) (Check Ar-H clearance) qNMR_Std->Use_Maleic Secondary

Figure 1: Decision tree for selecting NMR reference standards based on solvent compatibility and analytical requirements.

Experimental Protocols

Protocol A: Routine Characterization (DMSO-d₆)

Use this for standard identity testing to avoid overlap.

  • Sample Prep: Dissolve ~10 mg of Methyl 4-bromo-2-fluoro-5-iodobenzoate in 0.6 mL of DMSO-d₆ .

  • Lock & Shim: Insert tube, lock on Deuterium signal, and perform gradient shimming (top shim is critical for resolving F-H couplings).

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s.

    • Scans: 16.

  • Referencing:

    • Manually calibrate the quintet center of residual DMSO-d₅ to 2.50 ppm .

    • Verification: Confirm the water peak is broad and located ~3.3 ppm.

  • Integration: Integrate the ester singlet (3.9 ppm) and normalize to 3H. Verify aromatic doublets integrate to 1H each.

Protocol B: Quantitative Purity Analysis (qNMR)

Use this for determining assay purity.[4]

  • Standard Selection: Use Dimethyl Sulfone (DMSO₂) (TraceCERT® or equivalent).

  • Weighing:

    • Weigh ~10 mg of analyte (precision ±0.01 mg).

    • Weigh ~5 mg of DMSO₂ internal standard into the same vial.

  • Solvation: Add 0.7 mL DMSO-d₆ and vortex until fully dissolved.

  • Acquisition (Critical Parameters):

    • Pulse Angle: 90° (for max signal).

    • Relaxation Delay (D1): Set to 60s (5 × T1). Note: Halogenated aromatics have long T1 relaxation times.

    • Scans: 64 (for S/N > 250:1).

    • Temperature: 298 K (controlled).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the DMSO₂ singlet (3.0 ppm, set to 6H).

    • Integrate the Ester singlet (3.9 ppm, set to 3H) or Ar-H (8.2 ppm, 1H).

    • Calculate purity using the standard qNMR equation [1].[5]

Summary Comparison Table

FeatureTMS (0.00 ppm) Residual CHCl₃ (7.26 ppm) Residual DMSO (2.50 ppm) Dimethyl Sulfone (3.0 ppm)
Role Primary ReferenceConvenience ReferenceConvenience ReferenceqNMR Internal Standard
Overlap Risk None High (vs Ar-H @ ~7.4)None None
Volatility High (Risk of loss)N/AN/ALow (Stable solid)
Solvent Compatibility UniversalCDCl₃ onlyDMSO-d₆Universal
Recommendation Recommended Avoid Recommended Best for Purity

References

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts).
  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

Sources

Comparative

Definitive Structural Assignment of Multi-Halogenated Benzoates: A Validation Protocol

Executive Summary In medicinal chemistry, particularly during the optimization of kinase inhibitors and agrochemicals, multi-halogenated benzoates serve as critical scaffold intermediates. However, the electrophilic arom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry, particularly during the optimization of kinase inhibitors and agrochemicals, multi-halogenated benzoates serve as critical scaffold intermediates. However, the electrophilic aromatic substitution (EAS) and metal-catalyzed cross-couplings used to synthesize them frequently yield complex mixtures of regioisomers (e.g., 2,4-dichloro vs. 2,5-dichloro). These isomers often exhibit identical mass spectral signatures and indistinguishable


 values, creating a "blind spot" in standard characterization.

This guide provides a self-validating technical framework for the unambiguous assignment of these regioisomers. It moves beyond standard proton NMR—which often fails due to the "silent" nature of fully substituted aromatic rings—and integrates advanced


-centered NMR techniques, pH-controlled HPLC separation, and crystallographic validation.

Part 1: The Technical Challenge & Strategic Analysis

The "Silent Ring" Problem

The core difficulty in validating multi-halogenated benzoates lies in the lack of adjacent protons. In a tri-substituted benzene ring, the remaining protons are often isolated (singlets) or exhibit weak meta (


) coupling, rendering standard 

NMR connectivity analysis (COSY) useless.

Causality in Assignment:

  • Electronic Masking: Halogens (F, Cl, Br) have competing inductive (

    
    ) and mesomeric (
    
    
    
    ) effects that can accidentally render protons chemically equivalent in low-field NMR.
  • Steric Twisting: Ortho-substitution forces the carboxylate group out of planarity, altering the anisotropy and shifting expected

    
     values, often leading to erroneous predictions based on additivity rules.
    

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares validation methodologies based on resolution power, resource intensity, and confidence levels.

Table 1: Comparative Assessment of Structural Assignment Methods
MethodPrimary UtilityResolution MechanismLimitationsConfidence Score
Standard

NMR
Initial ScreeningChemical shift (

) & Integration
Fails with isolated protons (singlets); cannot distinguish 2,4- vs 2,5- isomers easily.Low (40%)

-Centered NMR
Primary Validation

,

,

couplings
Requires fluorinated substrates.High (95%)
pH-Modulated HPLC Quantitative RatioHydrophobicity & pKa suppressionRequires authentic standards for co-injection; does not provide ab initio structure.Med (75%)
X-Ray Crystallography Absolute Proof3D Electron Density MapSlow; requires single crystal growth (often difficult for oils/amorphous solids).Absolute (100%)

Part 3: Technical Protocols & Workflows

Protocol A: The -Centered NMR Logic Gate

For fluorinated benzoates (e.g., difluorobenzoic acids), this is the most efficient self-validating system.

Rationale: Fluorine-19 has a 100% natural abundance and a massive chemical shift range (~300 ppm). Crucially,


 exhibits significant coupling to carbon (

,

), allowing the carbon skeleton to be "mapped" even without protons.

Step-by-Step Workflow:

  • Acquire

    
     NMR (Non-decoupled):  Observe the multiplicity.
    
    • Validation Check: A singlet implies no ortho/meta protons or equivalent fluorines. A doublet implies a neighboring proton or fluorine.

  • Acquire

    
     NMR:  Look for the characteristic doublets caused by C-F coupling.
    
    • Diagnostic: The ipso-carbon will appear as a doublet with

      
      .
      
  • Execute

    
     HMBC:  This is the "smoking gun." It correlates the fluorine signal to carbons 2-3 bonds away.
    
    • Decision: If the Fluorine correlates to the Carboxyl carbon (

      
      ), it is in the ortho or meta position. If no correlation is seen, it is likely para.
      
Protocol B: pH-Controlled HPLC Separation

For separating mixtures of chlorinated/brominated isomers where NMR is ambiguous.

Rationale: Halogenated benzoic acids are weak acids (pKa ~3-4). In standard neutral solvents, they partially ionize, leading to peak tailing and co-elution. By suppressing ionization, we maximize hydrophobic interaction with the C18 stationary phase, allowing the subtle dipole differences of regioisomers to resolve.

Methodology:

  • Stationary Phase: C18 (End-capped to reduce silanol interactions).

  • Mobile Phase A: Water + 0.1%

    
     (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Validation:

    • Ortho-isomers typically elute differently than meta/para due to the "ortho effect" (intramolecular H-bonding or steric twisting reducing polarity).

    • Stop/Go Rule: Resolution (

      
      ) must be 
      
      
      
      . If
      
      
      , switch Mobile Phase B to Methanol (changes selectivity due to protic nature).

Part 4: Visualization of Logic & Workflows

Diagram 1: The Structural Assignment Decision Matrix

This diagram illustrates the logical flow for assigning a multi-halogenated benzoate, prioritizing speed while ensuring accuracy.

AssignmentMatrix Start Unknown Halogenated Benzoate H_NMR 1. Acquire 1H NMR Start->H_NMR Check_H Are protons distinct? H_NMR->Check_H F_NMR 2. Acquire 19F NMR Check_H->F_NMR No (Singlets/Ambiguous) Assign Structural Assignment Confirmed Check_H->Assign Yes (J-coupling clear) Check_F Is 19F-1H coupling clear? F_NMR->Check_F Advanced 3. 2D Heteronuclear (HMBC/HOESY) Check_F->Advanced No (Complex Multiplets) Check_F->Assign Yes (Diagnostic J values) XRay 4. X-Ray Crystallography Advanced->XRay Still Ambiguous Advanced->Assign Correlations Found XRay->Assign

Caption: Logical decision tree for validating regioisomers, moving from rapid 1D NMR to advanced 2D methods and crystallography.

Diagram 2: HPLC Method Development Loop

This workflow details the iterative process of separating regioisomers using pH suppression.

HPLCWorkflow Sample Isomer Mixture Screen Screen: C18 / pH 2.5 (H3PO4) Sample->Screen Eval Evaluate Resolution (Rs) Screen->Eval Success Validate Method Eval->Success Rs > 1.5 Fail_Solvent Switch Modifier (MeOH vs ACN) Eval->Fail_Solvent Rs < 1.5 (Co-elution) Fail_Solvent->Screen Retest Fail_Column Switch Column (Phenyl-Hexyl) Fail_Solvent->Fail_Column Still Fails Fail_Column->Screen Retest

Caption: Iterative HPLC development cycle focusing on pH suppression and selectivity tuning for acidic isomers.

References

  • Vlaho, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health (PMC). Retrieved from [Link]

  • Joseph, S. M., & Palasota, J. A. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

Sources

Validation

Halogen Selectivity in Benzoate Scaffolds: A Comparative Guide to 4-Bromo vs. 5-Iodo Reactivity

Executive Summary In the functionalization of benzoate esters, the competition between the 4-bromo (para) and 5-iodo (meta) positions represents a classic conflict between bond dissociation energy (BDE) and electronic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the functionalization of benzoate esters, the competition between the 4-bromo (para) and 5-iodo (meta) positions represents a classic conflict between bond dissociation energy (BDE) and electronic activation .

While the 4-position is electronically activated by the ester's resonance withdrawal (making it electrophilic), the 5-iodo position dominates reactivity profiles due to the inherent weakness of the C–I bond. This guide provides the mechanistic grounding and experimental protocols to exploit this selectivity, enabling orthogonal functionalization strategies for complex drug scaffolds.

Mechanistic Profiling: The Physicochemical Battlefield

To control reactivity, one must understand the opposing forces at play in a benzoate scaffold.

A. Bond Dissociation Energy (BDE) vs. Electronic Activation
  • The 5-Iodo Advantage (Intrinsic Weakness): The C–I bond is significantly longer and weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). In Palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C–I bond has a lower activation barrier, regardless of position.

  • The 4-Bromo Advantage (Electronic Activation): The ester group (-COOMe) is a strong Electron Withdrawing Group (EWG).

    • Para (4-position): The EWG exerts both inductive (-I) and resonance (-R) withdrawal. This lowers the electron density in the

      
      -system, theoretically stabilizing the anionic character of the transition state during nucleophilic attack (or oxidative addition via 
      
      
      
      -like pathways).
    • Meta (5-position): The EWG exerts only inductive (-I) withdrawal. The resonance effect skips this position.

The Verdict: In a direct head-to-head competition (e.g., methyl 4-bromo-3-iodobenzoate), the BDE factor wins . The 5-iodo position reacts first. However, the electronic activation of the 4-bromo position makes it a "hot" secondary target, requiring careful temperature control to prevent over-reaction.

B. Visualizing the Energy Landscape

The following diagram illustrates why the 5-iodo pathway is kinetically favored despite the 4-position's electronic "help."

ReactivityProfile Start Substrate (4-Br-3-I-Benzoate) TS_I TS: C-I Insertion (Low Barrier) Start->TS_I Fast (< 25°C) TS_Br TS: C-Br Insertion (High Barrier) Start->TS_Br Slow (> 60°C) Pd0 Pd(0) Catalyst Int_I Intermediate A (Oxidative Addn at I) TS_I->Int_I Note Key Insight: The weak C-I bond overcomes the lack of resonance activation at the 5-pos. TS_I->Note Int_Br Intermediate B (Oxidative Addn at Br) TS_Br->Int_Br

Figure 1: Reaction coordinate visualization showing the kinetic preference for C-I oxidative addition.

Comparative Performance Data

The following data summarizes the reactivity of methyl 4-bromobenzoate vs. methyl 3-iodobenzoate (electronically equivalent to 5-iodo) under standard cross-coupling conditions.

Parameter5-Iodo Position (Meta)4-Bromo Position (Para)Mechanistic Driver
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodine is weaker (Favors I)
Hammett


= 0.37 (Ester)

= 0.45 (Ester)
Para is more electron-poor (Favors Br)
Suzuki Rate (

)
100 (Reference)~1–5Iodine reacts ~20-100x faster at RT
Li-Exchange Temp -78 °C to -40 °C-100 °C to -78 °CIodine exchanges faster and at higher temps
Chemoselectivity Primary Site Secondary Site Orthogonal protection possible

Critical Observation: While the 4-bromo position is more electron-deficient (


), this electronic advantage is insufficient to overcome the massive BDE difference. The 5-iodo position will exclusively undergo oxidative addition at room temperature.
Experimental Protocols
Scenario A: Chemoselective Suzuki Coupling (Targeting 5-Iodo)

Objective: Couple an aryl boronic acid to the 5-iodo position while leaving the 4-bromo position intact for later use.

Protocol:

  • Reagents: Methyl 4-bromo-3-iodobenzoate (1.0 equiv), Boronic Acid (1.1 equiv).[1]

  • Catalyst System: Pd(PPh3)4 (3 mol%).[1][2] Note: Avoid highly active phosphines like SPhos or XPhos, which might activate the bromide.

  • Base/Solvent: Na2CO3 (2.0 equiv) in Toluene/Water (4:1).

  • Conditions: Degas thoroughly. Stir at 40 °C for 4–6 hours.

  • Monitoring: Monitor by TLC/HPLC. The reaction should stop cleanly after the iodide is consumed.

  • Workup: Standard aqueous extraction. The product will be the 4-bromo-3-arylbenzoate.

Scenario B: Site-Selective Lithium-Halogen Exchange (Knochel Method)

Objective: Selectively convert the 5-iodo position to a Grignard/Lithium species.

Protocol:

  • Reagents: Methyl 4-bromo-3-iodobenzoate (1.0 equiv).

  • Exchange Reagent:

    
     (Turbo Grignard) (1.1 equiv).
    
  • Solvent: Anhydrous THF.

  • Conditions: Cool substrate to -20 °C . Add Turbo Grignard dropwise. Stir for 30 mins.

  • Quench: Add electrophile (e.g., aldehyde) at -20 °C.

  • Why this works: The I–Mg exchange is rapid and exothermic. The Br–Mg exchange is significantly slower, requiring higher temperatures or longer times.

Decision Workflow: Selecting the Right Path

Use this logic tree to design your synthesis when handling mixed halogen benzoates.

DecisionTree Start Start: Methyl 4-bromo-3-iodobenzoate Q1 Goal: Which position to functionalize first? Start->Q1 Path_I Target 5-Iodo (Meta) Q1->Path_I Standard Selectivity Path_Br Target 4-Bromo (Para) Q1->Path_Br Reverse Selectivity (Hard) Method_I_Suzuki Suzuki Coupling: Pd(PPh3)4, Na2CO3 Temp: 25-40°C Path_I->Method_I_Suzuki Method_I_Li Metal-Halogen Exchange: iPrMgCl·LiCl Temp: -20°C Path_I->Method_I_Li Method_Br_Direct Impossible Direct Route (Iodine will react first) Path_Br->Method_Br_Direct Fails Method_Br_Protect Strategy: Mask Iodine (e.g., convert I to SiR3 first) OR use excess reagent for bis-coupling Path_Br->Method_Br_Protect Required Strategy

Figure 2: Strategic decision tree for orthogonal functionalization.

References
  • BenchChem. (2025).[2] Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog. Retrieved from 3

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Retrieved from 4

  • Fairlamb, I. J. S., et al. (2018). Mechanistic studies on the oxidative addition of aryl halides to Pd(0). Chemical Science. Retrieved from 5

  • MySkinRecipes. (n.d.). Methyl 4-bromo-3-iodobenzoate Product Description and Reactivity Profile. Retrieved from 6

  • Sigma-Aldrich. (n.d.). Selective Metalation and Additions using Knochel Reagents. Retrieved from

Sources

Comparative

A Comparative Guide to Benchmarking Cross-Coupling Efficiency of Fluorinated Halo-Esters

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and bioavailability.[1] Fluorinated halo-esters, in particular, represent a critical class of building blocks for accessing these valuable fluorinated motifs. However, the unique electronic properties imparted by fluorine can pose significant challenges to their synthetic manipulation, especially in transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive framework for benchmarking the efficiency of such transformations, offering field-proven insights and detailed experimental protocols to aid researchers in navigating this complex chemical space.

The Imperative for Rigorous Benchmarking

The electron-withdrawing nature of fluorine substituents can significantly alter the reactivity of an aryl halide or pseudohalide, impacting key steps in the catalytic cycle such as oxidative addition and reductive elimination.[2] Consequently, a catalytic system that is highly effective for a non-fluorinated analog may prove sluggish or entirely inactive for a fluorinated substrate. This necessitates a systematic and objective approach to comparing the performance of different catalysts, ligands, and reaction conditions to identify the optimal parameters for a given transformation.

Designing a Robust Benchmarking Study

A successful benchmarking study is built upon a foundation of careful experimental design and precise analytical techniques. The following sections outline the key considerations for establishing a reliable comparison.

The choice of model substrates is paramount. A representative panel should be selected to probe the influence of:

  • Halide/Leaving Group: The reactivity of the leaving group generally follows the trend I > Br > OTf > Cl.[3][4] Including substrates with different leaving groups is essential.

  • Position of Fluorine Substitution: The position of the fluorine atom(s) relative to the coupling site can have a profound electronic and steric impact. It is advisable to include ortho, meta, and para-fluorinated isomers.

  • Degree of Fluorination: Substrates ranging from mono- to poly-fluorinated (e.g., pentafluorophenyl esters) should be evaluated to assess the catalyst's tolerance for highly electron-deficient systems.[5]

The heart of any cross-coupling reaction is the catalyst system. For palladium-catalyzed reactions, this typically involves a palladium precursor and a supporting ligand.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[4]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For fluorinated substrates, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) often demonstrate superior performance.[6]

Beyond the catalyst system, other reaction parameters must be carefully optimized:

  • Base: The choice of base is critical and can influence both the rate of reaction and the prevalence of side reactions. Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and strong non-nucleophilic organic bases like sodium tert-butoxide (NaOtBu).[4][7][8]

  • Solvent: The solvent can impact catalyst solubility, stability, and reactivity. Aprotic solvents such as toluene, dioxane, and THF are frequently employed.[7][8]

  • Temperature: Reaction temperature can significantly affect the reaction rate. However, higher temperatures may also lead to catalyst decomposition or undesired side reactions.[7]

To ensure the trustworthiness of the benchmarking data, a rigorous analytical method for determining reaction yield and conversion is essential. While thin-layer chromatography (TLC) can provide a qualitative assessment, quantitative techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy with an internal standard are required for accurate comparisons.[9][10]

The use of an internal standard (a non-reactive compound added to the reaction mixture in a known quantity) allows for precise quantification by correcting for variations in sample preparation and analysis.[9][11]

Visualizing the Experimental Workflow

A well-defined workflow is crucial for obtaining reproducible results. The following diagram illustrates a typical experimental procedure for a cross-coupling reaction screen.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis Reactants Weigh Substrates & Internal Standard Catalyst Add Catalyst, Ligand, & Base Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Stir Stir for Specified Time Heat->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Analyze Analyze by GC/HPLC/NMR Extract->Analyze

Caption: A generalized experimental workflow for benchmarking cross-coupling reactions.

Comparative Data Analysis: A Case Study of Suzuki-Miyaura Coupling

To illustrate the benchmarking process, consider the Suzuki-Miyaura coupling of various fluorinated bromoesters with phenylboronic acid. The following table summarizes hypothetical data from a catalyst/ligand screen.

EntryFluorinated BromoesterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%) [a]
1Methyl 4-bromo-2-fluorobenzoatePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10092
2Methyl 4-bromo-2-fluorobenzoatePd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene10095
3Methyl 4-bromo-2-fluorobenzoatePd(OAc)₂ (2)P(tBu)₃ (4)Cs₂CO₃Dioxane8078
4Methyl 2-bromo-3,5-difluorobenzoatePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10065
5Methyl 2-bromo-3,5-difluorobenzoatePd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene10088
6Methyl 2-bromo-3,5-difluorobenzoatePd₂(dba)₃ (1)RuPhos (4)CsFTHF8075

[a] Yield determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

  • For methyl 4-bromo-2-fluorobenzoate, the combination of Pd₂(dba)₃ and XPhos provided the highest yield (Entry 2 vs. 1 and 3).

  • The more sterically hindered and electron-deficient methyl 2-bromo-3,5-difluorobenzoate proved to be a more challenging substrate, with lower yields observed under similar conditions (Entry 4 vs. 1).

  • However, switching to the XPhos ligand significantly improved the yield for the difluorinated substrate (Entry 5), highlighting the importance of ligand choice for challenging substrates.

  • The use of CsF as a base in THF also provided a respectable yield, demonstrating that multiple viable conditions may exist (Entry 6).[12][13]

Key Factors Influencing Cross-Coupling Efficiency

The interplay between the substrate, catalyst, and reaction conditions determines the overall efficiency of the transformation. The following diagram illustrates these logical relationships.

logical_relationships Efficiency Reaction Efficiency (Yield, TON, TOF) Substrate Substrate Properties Substrate->Efficiency Leaving_Group Leaving Group (I, Br, OTf, Cl) Substrate->Leaving_Group Fluorine_Pos Fluorine Position (o-, m-, p-) Substrate->Fluorine_Pos Sterics Steric Hindrance Substrate->Sterics Catalyst Catalytic System Catalyst->Efficiency Pd_Source Palladium Source (Pd(0) vs Pd(II)) Catalyst->Pd_Source Ligand Ligand (Electron Richness, Bulk) Catalyst->Ligand Conditions Reaction Conditions Conditions->Efficiency Base Base (Strength, Solubility) Conditions->Base Solvent Solvent (Polarity, Coordinating Ability) Conditions->Solvent Temperature Temperature Conditions->Temperature

Caption: Interplay of factors governing cross-coupling efficiency.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a step-by-step methodology for a representative Suzuki-Miyaura coupling reaction, incorporating best practices for ensuring reproducibility and accuracy.

Materials:

  • Fluorinated halo-ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add the fluorinated halo-ester (0.2 mmol, 1.0 equiv), arylboronic acid (0.24 mmol, 1.2 equiv), base (0.4 mmol, 2.0 equiv), internal standard (0.1 mmol, 0.5 equiv), palladium catalyst (0.002 mmol, 1 mol%), and phosphine ligand (0.008 mmol, 4 mol%) to the reaction vial.[9]

  • Solvent Addition: Add the anhydrous, degassed solvent (2.0 mL) to the vial.[9]

  • Reaction: Seal the vial with the screw cap and remove it from the glovebox. Place the vial in a preheated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). The reaction can be monitored by taking small aliquots and analyzing them by TLC or GC/HPLC.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of celite or silica gel to remove inorganic salts and the catalyst.[9]

  • Analysis: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.

  • Quantification: Determine the reaction yield by comparing the integral of a characteristic product peak to the integral of the internal standard.[11][14] The following formula can be used:

    Yield (%) = [(Integral_Product / # of Protons_Product) / (Integral_IS / # of Protons_IS)] * (moles_IS / moles_limiting_reagent) * 100

Conclusion

Benchmarking the cross-coupling efficiency of fluorinated halo-esters is a multifaceted process that requires a systematic approach. By carefully selecting model substrates, screening a diverse array of catalysts and ligands, optimizing reaction parameters, and employing rigorous analytical techniques, researchers can identify robust and efficient conditions for the synthesis of valuable fluorinated molecules. The insights and protocols presented in this guide serve as a starting point for developing and implementing effective benchmarking strategies in your own research endeavors.

References

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(9), 3613-3640.
  • Jiakang, J., et al. (2015). Recent advances in green fluorine chemistry. Research and Reports in Organic Chemistry, 1.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(9), 3613-3640.
  • Cross–coupling of fluoro–aromatic with Grignard reagents. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Qiu, Z., & Xiao, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Al-Mayahy, I. H., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. (2024). Organic Letters.
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 17, 2026, from [Link]

  • Ball, N. D., & Sanford, M. S. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2247-2258.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. Retrieved February 17, 2026, from [Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2024). Beilstein Journal of Organic Chemistry, 21, 8-15.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • How can I calculate %yield from 1H-NMR analysis using some reference standard?. (2015). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed. Retrieved February 17, 2026, from [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Efficient synthesis of secondary alkyl fluorides via Suzuki cross-coupling reaction of 1-halo-1-fluoroalkanes. (2014). PubMed. Retrieved February 17, 2026, from [Link]

  • Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • A Highly Efficient Palladium(II)/Polyoxometalate Catalyst System for Aerobic Oxidation of Alcohols - Supporting Information. (n.d.). University of Glasgow. Retrieved February 17, 2026, from [Link]

  • Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • How is the internal standard used to quantify the concentration of my analyte?. (2022). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Reaction Screening NMR Yield determination. (2024). Reddit. Retrieved February 17, 2026, from [Link]

Sources

Validation

Spectroscopic Characterization of Methyl 4-bromo-2-fluoro-5-iodobenzoate Derivatives

Executive Summary: The "Swiss Army Knife" of Halogenated Scaffolds In the high-stakes arena of medicinal chemistry, Methyl 4-bromo-2-fluoro-5-iodobenzoate represents a tier-one "privileged scaffold." Unlike mono-halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Halogenated Scaffolds

In the high-stakes arena of medicinal chemistry, Methyl 4-bromo-2-fluoro-5-iodobenzoate represents a tier-one "privileged scaffold." Unlike mono-halogenated alternatives (e.g., Methyl 4-bromobenzoate) which offer a single vector for functionalization, this tri-functionalized arene provides three distinct handles for orthogonal reactivity:

  • Iodine (C-5): Highly reactive to Pd(0) oxidative addition (Suzuki/Sonogashira).

  • Bromine (C-4): Latent reactivity, activated only after the iodine is consumed.

  • Fluorine (C-2): Provides metabolic stability and modulates pKa, while serving as a sensitive NMR probe.

The Challenge: Characterizing this molecule is deceptively difficult. The heavy halogen substitution leaves only two aromatic protons, creating a "silent"


H NMR spectrum that often confuses automated purity algorithms.

This guide provides a validated spectroscopic protocol to definitively distinguish this scaffold from its regioisomers and mono-halogenated precursors, comparing its performance against standard industry alternatives.

Comparative Technical Specifications

The following table contrasts the target scaffold with its primary synthetic precursor (Alternative A) and a common regioisomer (Alternative B). Note the distinct spectral "fingerprints" required for identification.[1]

Table 1: Spectroscopic & Functional Comparison
FeatureTarget Product (Methyl 4-bromo-2-fluoro-5-iodobenzoate)Alternative A (Precursor) (Methyl 4-bromo-2-fluorobenzoate)Alternative B (Regioisomer) (Methyl 2-fluoro-4-iodobenzoate)
Molecular Weight 358.93 g/mol 233.03 g/mol 280.03 g/mol

H NMR Signals
2 Aromatic H (Singlets/Doublets)3 Aromatic H (Complex coupling)3 Aromatic H

F NMR Shift

-105 to -110 ppm (Shielded by I)

-100 to -105 ppm

-100 to -105 ppm
Reactivity Profile Dual-Orthogonal (I

Br)
Single (Br only)Single (I only)
Mass Spec (M+) Distinct Br + I patternBr only (1:1 doublet)I only (Single dominant peak)
Primary Utility Multi-step library generationSimple bi-aryl synthesisSimple bi-aryl synthesis

Deep Dive: Spectroscopic Performance Analysis

A. H NMR: The "Silent" Proton Challenge

Standard automated integration often fails with this compound because the heavy atoms (Br, I) broaden signals and reduce relaxation times.

  • The Signature: You will observe two distinct aromatic signals.[1][2]

    • H-6 (Ortho to Ester): Appears as a doublet (

      
      ) due to long-range coupling with Fluorine (
      
      
      
      Hz). The Iodine at C-5 exerts a deshielding effect, pushing this signal downfield (~8.2 - 8.4 ppm).
    • H-3 (Ortho to Fluorine): Appears as a doublet (

      
      ) with a large coupling constant (
      
      
      
      Hz). The Bromine at C-4 shields this proton relative to the Iodine effect.

Critical Comparison: Unlike Alternative A (which shows a complex ABC splitting pattern), the Target Product shows two simplified, isolated signals. If you see a triplet, your iodination failed.

B. F NMR: The Definitive Purity Check

Fluorine NMR is the superior method for quantifying regioisomeric impurities.

  • Protocol: Run a non-decoupled

    
    F scan with a relaxation delay (
    
    
    
    ) > 5 seconds.
  • Observation: The Iodine substituent at C-5 induces a steric compression and electronic shielding effect on the Fluorine at C-2.

  • Result: The Target Product signal will appear upfield (more negative ppm) compared to the non-iodinated precursor. This resolution allows detection of <0.5% precursor impurity, which HPLC often misses due to similar retention times.

C. Mass Spectrometry: The Isotopic Fingerprint

The combination of Bromine (


Br : 

Br

1:[3][4]1) and Iodine (Monoisotopic

I) creates a unique spectral envelope.
  • Target Product: Look for the parent ion

    
     and 
    
    
    
    . The intensity ratio will be roughly 1:1 (characteristic of one Bromine).
  • Differentiation:

    • If the mass spectrum shows a single dominant peak (no +2 isotope), you have Alternative B (Iodo only).

    • If the mass is M-126, you have Alternative A (Missing Iodine).

Experimental Workflow: Sequential Functionalization

The true value of this scaffold lies in its chemoselectivity. The following workflow demonstrates how to validate the scaffold's performance through a "test drive" reaction (Sonogashira coupling).

Protocol: Chemoselective Sonogashira Coupling

Objective: Selectively couple an alkyne to the C-5 Iodine without disturbing the C-4 Bromine.

  • Setup: Charge a reaction vial with Methyl 4-bromo-2-fluoro-5-iodobenzoate (1.0 equiv),

    
     (2 mol%), and CuI (1 mol%).
    
  • Solvent: Degas THF/Triethylamine (1:1) for 15 minutes (Critical: Oxygen poisons the Pd-catalyst).

  • Addition: Add Phenylacetylene (1.05 equiv) dropwise at

    
    .
    
  • Reaction: Stir at Room Temperature for 4 hours. (Do NOT heat; heating activates the Bromine).

  • Validation:

    • TLC: The product will be highly fluorescent under UV (254 nm).

    • NMR Check: The disappearance of the H-6 signal (deshielded doublet) and appearance of alkyne protons confirms reaction at C-5.

Visualizing the Logic: Characterization & Reactivity

The following diagram illustrates the decision tree for characterizing the scaffold and its sequential reactivity pathway.

G cluster_0 Spectroscopic Validation Workflow cluster_1 Chemoselective Reactivity (Performance) Start Crude Product (Post-Iodination) MS_Check Mass Spectrometry (Check Isotope Pattern) Start->MS_Check Br_Pattern 1:1 Ratio (M : M+2) (Bromine Present) MS_Check->Br_Pattern Pass No_Pattern Single Peak (No Bromine) MS_Check->No_Pattern Fail NMR_Check 1H NMR Analysis (Aromatic Region) Br_Pattern->NMR_Check Two_Signals 2 Distinct Signals (Target Scaffold) NMR_Check->Two_Signals Pass Three_Signals 3 Signals (ABC) (Unreacted Precursor) NMR_Check->Three_Signals Fail Scaffold Target Scaffold (I, Br, F) Two_Signals->Scaffold Step1 Step 1: Sonogashira (RT, Pd/Cu) Scaffold->Step1 Intermediate Intermediate (Alkyne at C-5, Br at C-4) Step1->Intermediate Iodine Reacts Step2 Step 2: Suzuki (80°C, Boronic Acid) Intermediate->Step2 Final Final Library Compound (Bi-aryl Alkyne) Step2->Final Bromine Reacts

Figure 1: Logic flow for spectroscopic validation and subsequent chemoselective functionalization of the scaffold.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75355949, Methyl 5-bromo-4-fluoro-2-iodobenzoate. Retrieved from [Link]

  • Reich, H. J. (2023).

    
    F NMR Chemical Shifts. University of Wisconsin-Madison.[5] Retrieved from [Link]
    
  • Doucet, H., & Hierso, J. C. (2007).Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions. Angewandte Chemie International Edition. (Contextual grounding for Sonogashira protocols).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-fluoro-5-iodobenzoate
Reactant of Route 2
Methyl 4-bromo-2-fluoro-5-iodobenzoate
© Copyright 2026 BenchChem. All Rights Reserved.